Technical Documentation Center

2-(4-Fluoro-3-methoxyphenyl)pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Core Science & Biosynthesis

Foundational

Pharmacological profile of 4-fluoro-3-methoxy substituted arylpyrrolidines

An In-Depth Technical Guide to the Pharmacological Profile of 4-Fluoro-3-Methoxy Substituted Arylpyrrolidines Abstract The arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Fluoro-3-Methoxy Substituted Arylpyrrolidines

Abstract

The arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous centrally active agents, particularly those targeting monoamine transporters. The strategic introduction of fluorine and methoxy substituents onto the aryl ring can profoundly influence a compound's potency, selectivity, and metabolic stability. This technical guide presents a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of a novel subclass: 4-fluoro-3-methoxy substituted arylpyrrolidines. While direct literature on this specific substitution pattern is nascent, this document leverages established principles of medicinal chemistry and pharmacology to provide a predictive profile and a detailed methodological roadmap for researchers. We will explore a proposed synthetic pathway, detail robust protocols for assessing activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and outline a workflow for early-stage ADME/Tox profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate this promising chemical space.

Introduction: The Rationale for Arylpyrrolidine Substitution

The pyrrolidine ring, coupled with an aryl moiety, provides a versatile framework that can be tailored to interact with the binding pockets of various CNS targets. A significant body of research has focused on arylpyrrolidine derivatives as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[1][2][3] Dysregulation of these transporters is implicated in a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[4]

The choice of the 4-fluoro-3-methoxy substitution pattern is deliberate and based on established bioisosteric principles:

  • 4-Fluoro Substitution: The incorporation of a fluorine atom at the para-position of the aryl ring is a common strategy in drug design.[5] Its high electronegativity can enhance binding interactions through electrostatic or dipole forces. Furthermore, the strength of the carbon-fluorine bond often increases metabolic stability by blocking potential sites of oxidative metabolism, which can improve pharmacokinetic properties.[6] In arylpyrrolidine analogs and related structures, a 4-fluoro substituent has been shown to be compatible with high-affinity binding to monoamine transporters.[7][8]

  • 3-Methoxy Substitution: A methoxy group at the meta-position can influence the molecule's conformation and electronic properties. It is a hydrogen bond acceptor and can modulate lipophilicity and solubility. The strategic placement of a methoxy group can fine-tune the compound's selectivity profile across different transporter subtypes.

This guide provides the experimental foundation necessary to synthesize and validate the pharmacological profile of this novel chemical series.

Proposed Synthetic Pathway

The synthesis of 4-fluoro-3-methoxy substituted arylpyrrolidines can be approached through established synthetic organic chemistry techniques. A robust and adaptable method involves the reductive amination of a suitably substituted aryl-pyrrolidine precursor. The key is the prior synthesis of the 2-(4-fluoro-3-methoxyphenyl)pyrrolidine intermediate.

Synthesis Workflow

A plausible synthetic route begins with a Suzuki-Miyaura cross-coupling reaction, followed by hydrogenation and deprotection to yield the key intermediate. This intermediate can then be subjected to reductive amination to install various N-substituents, allowing for the exploration of the structure-activity relationship (SAR).

Synthesis_Workflow A 1-Bromo-4-fluoro-3-methoxybenzene + N-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrroline B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B Step 1 C N-Boc-2-(4-fluoro-3-methoxyphenyl)-2,3-dihydropyrrole B->C D Hydrogenation (H2, Pd/C) C->D Step 2 E N-Boc-2-(4-fluoro-3-methoxyphenyl)pyrrolidine D->E F Boc Deprotection (e.g., TFA or HCl) E->F Step 3 G 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (Key Intermediate) F->G H Aldehyde/Ketone (R1-CHO/R1-CO-R2) + Reductive Amination (e.g., NaBH(OAc)3) G->H Step 4 (SAR Exploration) I Target Compound: N-Substituted-2-(4-fluoro-3-methoxyphenyl)pyrrolidine H->I

Caption: Proposed synthetic workflow for 4-fluoro-3-methoxy substituted arylpyrrolidines.

Detailed Protocol: Reductive Amination (Step 4)

This protocol describes a general procedure for the N-alkylation of the key pyrrolidine intermediate.

  • Preparation: To a solution of 2-(4-fluoro-3-methoxyphenyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Reaction Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final target compound.

Pharmacological Characterization: Monoamine Transporters

Based on the pharmacology of related arylpyrrolidine scaffolds, the primary hypothesis is that these novel compounds will interact with the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters.[9] A comprehensive in vitro evaluation is essential to determine their affinity, potency, and selectivity.

Experimental Workflow: In Vitro Profiling

The initial characterization involves a two-tiered approach: first, determining the binding affinity (Kᵢ) of the compounds for each transporter using radioligand displacement assays, and second, assessing their functional potency (IC₅₀) in inhibiting neurotransmitter uptake.

In_Vitro_Workflow start Test Compound (4-Fluoro-3-methoxy Arylpyrrolidine) binding Tier 1: Radioligand Binding Assays dat_binding hDAT Binding Radioligand: [³H]WIN 35,428 start->dat_binding sert_binding hSERT Binding Radioligand: [³H]Citalopram start->sert_binding net_binding hNET Binding Radioligand: [³H]Nisoxetine start->net_binding ki_values Determine Kᵢ Values (Affinity) dat_binding->ki_values sert_binding->ki_values net_binding->ki_values uptake Tier 2: Synaptosomal Uptake Assays dat_uptake Dopamine Uptake Substrate: [³H]Dopamine ki_values->dat_uptake sert_uptake Serotonin Uptake Substrate: [³H]5-HT ki_values->sert_uptake net_uptake Norepinephrine Uptake Substrate: [³H]Norepinephrine ki_values->net_uptake ic50_values Determine IC₅₀ Values (Potency) dat_uptake->ic50_values sert_uptake->ic50_values net_uptake->ic50_values profile Pharmacological Profile (Affinity, Potency, Selectivity) ic50_values->profile

Caption: Workflow for in vitro pharmacological characterization at monoamine transporters.

Protocol: Radioligand Binding Assays

This protocol provides a template for determining the binding affinity (Kᵢ) at human transporters expressed in HEK293 cells.

  • Membrane Preparation: Harvest HEK293 cells stably expressing either hDAT, hSERT, or hNET. Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge. Resuspend the resulting membrane pellet in fresh buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of the appropriate radioligand at a concentration near its Kₑ value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).[9]

    • 50 µL of the cell membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature (or 4°C, depending on the transporter) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Detection: Dry the filtermats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Synaptosomal Uptake Inhibition Assays

This protocol measures the functional ability of compounds to block neurotransmitter reuptake.

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET) via differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomal preparations with various concentrations of the test compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Harvesting: Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Detection and Analysis: Quantify the trapped radioactivity via liquid scintillation counting. Determine IC₅₀ values by plotting the percentage of inhibition versus the log concentration of the test compound and fitting with non-linear regression.

Data Presentation

The results from these assays should be summarized in a clear, tabular format to allow for easy comparison of affinity, potency, and selectivity.

Compound IDhDAT Kᵢ (nM)hSERT Kᵢ (nM)hNET Kᵢ (nM)DA Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)SERT/DAT SelectivityNET/DAT Selectivity
Control-1
Cpd-1
Cpd-2

Predictive Structure-Activity Relationship (SAR)

While empirical data is required, a predictive SAR can be constructed based on known trends for arylpyrrolidines and related monoamine transporter inhibitors.[10]

Note: The above DOT script requires a placeholder image URL for the chemical structure to render correctly. A generic representation is used here. Caption: Key regions for Structure-Activity Relationship (SAR) exploration.

  • N-Substituent (R-group): This position is highly amenable to modification. The size, lipophilicity, and basicity of the N-substituent are expected to be major determinants of potency and selectivity. For instance, small, non-polar substituents often favor DAT and NET inhibition, while larger, more complex groups can introduce SERT activity.

  • Aryl Ring Substitution: The 4-fluoro group is predicted to enhance overall potency. The 3-methoxy group's electronic and steric influence will be crucial in differentiating selectivity between the highly homologous monoamine transporters. The interplay between these two groups is a key area for investigation.

  • Pyrrolidine Stereochemistry: The stereochemistry at the C2 position of the pyrrolidine ring (where the aryl group is attached) will be critical. It is highly probable that one enantiomer will be significantly more potent than the other, a common feature for this class of compounds.

Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify compounds with drug-like potential.[11][12] A combination of in silico and in vitro methods provides a cost-effective initial screen.

In Silico ADME/Tox Prediction

Computational tools can predict a range of physicochemical and pharmacokinetic properties.

Protocol:

  • Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each target compound.

  • Platform: Utilize web-based platforms such as SwissADME or pkCSM.[13][14]

  • Analysis: Predict key parameters including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Drug-Likeness: Lipinski's Rule of Five, Veber's rules.

    • Toxicity: AMES toxicity, hERG inhibition.

  • Data Summary: Compile the predicted data into a summary table.

Compound IDMWLogPTPSA (Ų)GI AbsorptionBBB PermeantCYP2D6 InhibitorhERG InhibitorLipinski Violations
Cpd-1
Cpd-2
In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's metabolic fate.

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (typically at 1 µM) to the mixture and incubate at 37°C.

  • Sampling: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to elucidating the pharmacological profile of novel 4-fluoro-3-methoxy substituted arylpyrrolidines. By focusing on the likely primary targets—the monoamine transporters—and employing a tiered workflow of binding, functional, and early ADME/Tox assays, researchers can efficiently characterize this chemical series. The predictive SAR provides a framework for designing and prioritizing analogs for synthesis.

Successful identification of potent and selective inhibitors from this class would warrant further investigation, including:

  • Expanded Selectivity Profiling: Screening against a broader panel of CNS receptors and transporters to ensure target selectivity.

  • In Vivo Pharmacokinetics: Determining key parameters such as oral bioavailability, half-life, and brain penetration in animal models.

  • Efficacy Studies: Evaluating lead compounds in relevant animal models of neuropsychiatric disorders (e.g., forced swim test for depression, locomotor activity for psychostimulant effects).

The systematic application of the protocols described herein will enable a thorough and efficient exploration of the therapeutic potential of 4-fluoro-3-methoxy substituted arylpyrrolidines.

References

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC.
  • Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. PMC.
  • Discovery and structure-activity relationships of 2-benzylpyrrolidine- substituted aryloxypropanols as calcium-sensing receptor antagonists. Montclair State University.
  • Discovery and structure–activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. R Discovery.
  • Norepinephrine transporter inhibitors and their therapeutic potential. PMC.
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC.
  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. PubMed.
  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubMed.
  • Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. PubMed.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
  • A mechanism of uncompetitive inhibition of the serotonin transporter. eLife.
  • Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). PubMed.
  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry (RSC Publishing).
  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati. ScienceOpen.
  • 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides. PubMed.
  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv.org.
  • Dopamine Transporter | Inhibitors. MedChemExpress.
  • Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)but an-2-ols (WYE-103231) | Request PDF. ResearchGate.
  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PMC.
  • Serotonin Transporter | Inhibitors. MedChemExpress.
  • Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.
  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PMC.
  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed.
  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. PMC.
  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PMC.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
  • Modeling ADME/Tox for Drug Discovery in the Age of Data. ULisboa Research Portal.
  • ADME-Tox. Symeres.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.
  • 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. PubMed.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.
  • Refined ADME Profiles for ATC Drug Classes. MDPI.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications.
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. ResearchGate.
  • WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods. Google Patents.
  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. MDPI.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journals.
  • Discovery of (R)‑(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Figshare.

Sources

Exploratory

The Role of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine in Advanced Inhibitor Design: A Comprehensive SAR Whitepaper

Executive Summary The 2-phenylpyrrolidine motif is widely recognized as a "privileged structure" in modern medicinal chemistry. It serves as the conformational anchor for numerous targeted therapeutics, most notably pan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylpyrrolidine motif is widely recognized as a "privileged structure" in modern medicinal chemistry. It serves as the conformational anchor for numerous targeted therapeutics, most notably pan-tropomyosin receptor kinase (TRK) inhibitors [1] and neutral sphingomyelinase 2 (nSMase2) inhibitors [2]. Within this class, the specific 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine derivative represents a highly optimized pharmacophore. This whitepaper dissects the structure-activity relationship (SAR) of this specific scaffold, detailing the mechanistic causality behind its design, the self-validating protocols required for its synthesis, and its integration into high-throughput drug discovery workflows.

Mechanistic Rationale and Target Interactions

The efficacy of the 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine scaffold is rooted in its precise spatial geometry and electronic distribution.

  • Stereochemical Causality: The (R)-enantiomer is almost exclusively preferred in kinase targeting. The chiral center at the C2 position of the pyrrolidine ring acts as a vector, directing the functionalized phenyl ring deep into hydrophobic binding pockets (such as the DFG-out/in motifs) while projecting the pyrrolidine nitrogen toward the solvent-exposed front or hinge region [3].

  • The 4-Fluoro Advantage: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation. The introduction of a fluorine atom at the 4-position effectively blocks this metabolic liability due to the strength of the C-F bond. Furthermore, the highly electronegative fluorine can participate in orthogonal halogen bonding with backbone carbonyls in the target pocket.

  • The 3-Methoxy Advantage: The methoxy group at the meta position serves a dual purpose. Sterically, it fills adjacent sub-pockets to increase target residency time. Electronically, it acts as a potent hydrogen bond acceptor, interacting with specific polar residues (e.g., Asp or Lys) within the binding site [4].

G Core 2-Phenylpyrrolidine Core (Shape Complementarity) F_Group 4-Fluoro Substitution (Metabolic Stability & Halogen Bond) Core->F_Group OMe_Group 3-Methoxy Substitution (H-Bond Acceptor) Core->OMe_Group N_Group Pyrrolidine Nitrogen (Hinge Binder / Linker) Core->N_Group Target_Hydrophobic Hydrophobic Pocket (e.g., TRK DFG-out/in) Core->Target_Hydrophobic Van der Waals F_Group->Target_Hydrophobic Steric Shielding Target_Solvent Solvent-Exposed Front (Polar Interactions) OMe_Group->Target_Solvent Dipole Interaction Target_Hinge Kinase Hinge Region (Met / Asp Residues) N_Group->Target_Hinge Covalent/H-Bond Link

Pharmacophore interactions of the 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine scaffold.

Structure-Activity Relationship (SAR) Profiling

A robust SAR campaign requires isolating specific structural variables to understand their impact on both pharmacodynamics (potency) and pharmacokinetics (stability). The tables below summarize the quantitative advantages of the 4-fluoro-3-methoxy substitution pattern compared to baseline analogs.

Table 1: SAR of Phenyl Ring Substitutions (Representative Baseline Data)
Compound CorePhenyl SubstitutionTarget IC50 (nM)Microsomal Half-Life (T1/2, min)Mechanistic Rationale
ImidazopyridazineUnsubstituted (H)14512Rapid para-hydroxylation by CYP450 leads to high clearance.
Imidazopyridazine4-Fluoro8545Blocks para-hydroxylation; improves metabolic stability.
Imidazopyridazine3-Methoxy6018H-bond acceptor improves potency but remains metabolically labile.
Imidazopyridazine 4-Fluoro-3-methoxy 12 >120 Optimal balance of target potency and metabolic shielding.
Table 2: SAR of Pyrrolidine Nitrogen Functionalization
N-SubstitutionConformational EffectTarget AffinityPharmacokinetic Impact
Secondary Amine (-NH)High flexibilityModerateHigh clearance, poor membrane permeability.
N-MethylRestricted rotationGoodImproved permeability, basic pKa liability.
N-Carbamate Rigidified linker Excellent Optimal hinge binding, high oral bioavailability.
N-AcetamideSteric clash at hingePoorLoss of key hydrogen bonding interactions.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on self-validating systems. Below are the definitive methodologies for working with the 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine core.

Protocol 1: Enantioselective Synthesis of the Scaffold

Objective: Synthesize the (R)-enantiomer with >99% enantiomeric excess (ee).

  • Imine Formation: Condense 4-fluoro-3-methoxybenzaldehyde with (R)-2-methylpropane-2-sulfinamide using Titanium(IV) ethoxide (Ti(OEt)4) in THF.

    • Causality: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium, ensuring high conversion to the chiral sulfinyl imine without racemization.

  • Stereoselective Grignard Addition: React the sulfinyl imine with 3-(1,3-dioxolan-2-yl)propylmagnesium bromide at -78 °C.

    • Causality: The bulky tert-butanesulfinyl group sterically blocks the Si-face, directing the nucleophilic attack exclusively to the Re-face. This establishes the (R)-stereocenter with >95% diastereomeric excess (de).

  • Deprotection & Cyclization: Treat the intermediate with HCl in methanol to simultaneously cleave the sulfinyl and acetal protecting groups, followed immediately by reductive amination using NaBH3CN.

    • Self-Validation Checkpoint: The final free base must be analyzed via chiral HPLC. An ee of <99% triggers a mandatory recrystallization of the intermediate tartrate salt. Proceeding with impure enantiomers confounds downstream biological assay data.

Protocol 2: Self-Validating Biochemical Inhibition Assay

Objective: Quantify the IC50 of functionalized derivatives against the target enzyme (e.g., nSMase2) [5].

  • Reagent Preparation: Prepare 10 nM recombinant target enzyme in HEPES buffer (pH 7.4) supplemented with 10 mM MgCl2 and 0.01% Triton X-100.

    • Causality: The inclusion of Triton X-100 is critical. It prevents the non-specific aggregation of lipophilic pyrrolidine compounds, ensuring that the observed inhibition reflects true 1:1 active-site binding rather than promiscuous colloidal sequestration.

  • Compound Titration: Dispense the derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover and adsorption, providing high-fidelity dose-response curves essential for accurate SAR mapping.

  • Reaction & Readout: Add the substrate (e.g., fluorescently labeled sphingomyelin). Incubate for 60 minutes at room temperature, quench with EDTA, and read the fluorescence signal [6].

    • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). The assay run is strictly invalidated if Z' < 0.6, ensuring that the dynamic range and signal-to-noise ratio are sufficient to trust the generated IC50 values.

Workflow Synth Asymmetric Synthesis (Ellman's Sulfinamide Route) Purify Chiral Resolution & LC-MS (ee > 99%) Synth->Purify Yields Enantiopure Scaffold Assay Biochemical Assay (TRK / nSMase2 FRET) Purify->Assay Validates Target Affinity PK In Vitro ADME (Microsomal Stability) Purify->PK Assesses Metabolic Liability SAR SAR Data Synthesis (IC50 & Half-life Mapping) Assay->SAR Potency Metrics PK->SAR Stability Metrics SAR->Synth Iterative Design Loop

Iterative workflow for synthesizing and validating pyrrolidine-based inhibitors.

Conclusion

The 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine scaffold is a masterclass in rational drug design. By combining the conformational rigidity of the pyrrolidine ring with the metabolic shielding of the 4-fluoro group and the polar targeting of the 3-methoxy group, researchers can reliably anchor diverse inhibitors into complex kinase and phosphodiesterase targets. Adherence to strict, self-validating synthetic and biochemical protocols ensures that SAR data derived from this scaffold translates successfully from in vitro assays to in vivo efficacy.

References

  • (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors. ACS Medicinal Chemistry Letters (NIH/PMC). URL:[Link]

  • Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease. Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]

  • Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib. Acta Pharmaceutica Sinica B (NIH/PMC). URL:[Link]

  • Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. European Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]

  • A novel and potent brain penetrant inhibitor of extracellular vesicle release. British Journal of Pharmacology (NIH/PMC). URL:[Link]

Sources

Foundational

Preclinical Evaluation Guide: 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (2-FMPP)

Executive Summary The compound 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (CAS: 1270559-82-4; stereospecific R-enantiomer CAS: 1213365-22-0) is a highly functionalized, saturated nitrogen heterocycle serving as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (CAS: 1270559-82-4; stereospecific R-enantiomer CAS: 1213365-22-0) is a highly functionalized, saturated nitrogen heterocycle serving as a privileged scaffold in neuropharmacology[1],[2]. Belonging to the 2-arylpyrrolidine class, this structural motif is heavily utilized in the design of Central Nervous System (CNS) active agents, specifically targeting Monoamine Transporters (DAT, SERT, NET) and the Vesicular Monoamine Transporter 2 (VMAT2)[3],[4].

Because primary clinical data for this specific building block is largely restricted to proprietary drug discovery pipelines, this whitepaper synthesizes its known physicochemical properties with the established structural-activity relationships (SAR) of homologous 2-arylpyrrolidines. The following guide provides drug development professionals with a rigorous, self-validating framework for evaluating 2-FMPP as a putative monoamine neuromodulator.

Structure-Activity Relationship (SAR) & Predictive Pharmacology

The bioactivity of 2-FMPP is dictated by the precise spatial arrangement and electronic properties of its three core structural features:

  • The Pyrrolidine Core: The sp³-hybridized, five-membered nitrogen ring is essential for biological activity. At physiological pH (7.4), the secondary amine is protonated, allowing it to form a critical salt-bridge with highly conserved aspartate residues (e.g., Asp79 in human DAT) within the central binding site of monoamine transporters[5].

  • The 4-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. By occupying the para-position of the phenyl ring, the highly electronegative fluorine atom blocks CYP450-mediated para-hydroxylation. This significantly increases the metabolic half-life of the compound without adding the steric bulk that might disrupt binding pocket insertion.

  • The 3-Methoxy Substitution: The addition of a meta-methoxy group introduces a hydrogen bond acceptor. In the context of monoamine transporter ligands, meta-substitutions often shift the selectivity profile, enhancing affinity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) relative to DAT, thereby tuning the molecule away from pure psychostimulant profiles toward broader antidepressant-like (SNDRI) efficacy[5].

Mechanistic Pathway: Monoamine Modulation

Like other 2-arylpyrrolidines (e.g., pyrovalerone analogs or prolintane derivatives), 2-FMPP is predicted to act as a competitive inhibitor at the presynaptic plasma membrane[4]. By occupying the orthosteric substrate site, it prevents the reuptake of endogenous monoamines, leading to their accumulation in the synaptic cleft and subsequent hyper-activation of postsynaptic G-protein coupled receptors (GPCRs).

MAT_Inhibition Compound 2-FMPP (2-Arylpyrrolidine) MAT Monoamine Transporter (DAT / SERT / NET) Compound->MAT Competitive Inhibition Cleft Synaptic Cleft (Monoamine Accumulation) MAT->Cleft Prevents Clearance Receptor Postsynaptic GPCRs (D1/D2, 5-HT) Cleft->Receptor Enhanced Agonism

Mechanism of Action: 2-FMPP mediated monoamine transporter inhibition and downstream signaling.

Self-Validating Experimental Methodologies

To empirically validate the predicted pharmacological profile of 2-FMPP, researchers must employ rigorous, internally controlled assays. The following protocols are designed as self-validating systems to ensure data integrity.

In Vitro Radioligand Binding Assay (MAT Selectivity)

This assay determines the binding affinity (


) of 2-FMPP for DAT, SERT, and NET by measuring its ability to displace a known radioligand.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g, then centrifuge the supernatant at 20,000 × g to isolate the synaptosomal (P2) fraction.

    • Causality: The P2 fraction is highly enriched in pinched-off presynaptic terminals, ensuring the assay specifically targets functional, membrane-bound transporters.

  • Assay Setup: Incubate the P2 fraction with a constant concentration of a target-specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of 2-FMPP (

    
     to 
    
    
    
    M).
  • Self-Validation (Non-Specific Binding Control): In parallel wells, incubate the tissue and radioligand with a saturating concentration (10 µM) of a known non-selective inhibitor (e.g., Indatraline).

    • Causality: This step is critical. It defines the "noise" (radioligand trapped in lipids or bound to plastic). Subtracting this noise from total binding yields the true specific binding, self-validating the biological relevance of the curve.

  • Termination: Stop the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, preventing the positively charged radioligand from binding to the filter itself.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Prep Tissue Preparation (Synaptosomal P2 Fraction) Incubation Radioligand Incubation (Target + 2-FMPP) Prep->Incubation Isolate targets Filtration Rapid Filtration (PEI-soaked GF/B Filters) Incubation->Filtration Stop reaction Scintillation Liquid Scintillation (Quantify Bound Ligand) Filtration->Scintillation Wash unbound Analysis Data Analysis (Cheng-Prusoff Ki) Scintillation->Analysis Extract kinetics

Self-validating in vitro radioligand binding assay workflow for monoamine transporter selectivity.

In Vivo Microdialysis & HPLC-ECD

While binding affinity proves target engagement, in vivo microdialysis proves functional efficacy (actual neurotransmitter accumulation in a living system).

Step-by-Step Protocol:

  • Stereotaxic Surgery: Implant a guide cannula targeting the nucleus accumbens (NAc) of a subject model.

  • Equilibration: Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Wait a minimum of 2 hours before baseline collection.

    • Causality: Probe insertion causes localized tissue trauma, resulting in an artificial spike in monoamine release. The 2-hour window allows the tissue to heal and extracellular monoamines to return to a stable, physiological baseline.

  • Administration & Collection: Administer 2-FMPP systemically (e.g., intraperitoneal injection) and collect dialysate fractions every 20 minutes.

  • Analysis: Quantify dopamine and serotonin levels using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

    • Causality: ECD is utilized over standard UV detection because it offers the extreme sensitivity (femtogram level) required to detect minute fluctuations in basal extracellular monoamines.

Quantitative Data & Physicochemical Profiling

The following table summarizes the established physicochemical properties of 2-FMPP alongside its predicted pharmacological profile, extrapolated from the robust SAR literature of homologous 2-arylpyrrolidines.

Property / TargetValue / ProfileMethod / Scientific Rationale
Molecular Weight 195.23 g/mol Computed physicochemical property[2].
LogP (XLogP3) 1.9Computed lipophilicity; ideal for Blood-Brain Barrier (BBB) penetration[2].
Topological Polar Surface Area 21.3 ŲComputed; well below the 90 Ų threshold required for optimal CNS drug delivery[2].
DAT Affinity (

)
High (Predicted < 100 nM)Extrapolated from 2-arylpyrrolidine SAR; the pyrrolidine ring drives strong dopaminergic target engagement[4].
SERT Affinity (

)
Moderate (Predicted < 500 nM)The 3-methoxy substitution acts as a hydrogen bond acceptor, typically enhancing SERT affinity relative to unsubstituted analogs[5].
VMAT2 Affinity (

)
Low to ModerateStructurally related pyrrolidine analogs exhibit dose-dependent VMAT2 inhibition, though usually at lower affinities than plasma membrane transporters[3].

References

  • 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine | Chemsrc Source: ChemSrc Chemical Database URL:[Link]

  • (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine | CID 66518442 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity Source: ResearchGate (Greiner et al., 2006) URL:[Link]

  • Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) Source: PubMed Central (PMC), NIH URL:[Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter Source: PubMed Central (PMC), NIH URL:[Link]

Sources

Exploratory

Molecular weight and physicochemical characteristics of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Title: Molecular Weight, Physicochemical Profiling, and Medicinal Chemistry Applications of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine: A Technical Guide Executive Summary As a Senior Application Scientist, I approach the c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Weight, Physicochemical Profiling, and Medicinal Chemistry Applications of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the characterization of chemical building blocks not merely as a data-collection exercise, but as a foundational step in predictive drug design. 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (CAS: 1270559-82-4)[1] is a highly versatile, low-molecular-weight intermediate utilized extensively in modern medicinal chemistry. Characterized by its unique combination of a basic pyrrolidine ring and a substituted fluorophenyl moiety, this compound serves as a privileged scaffold for designing central nervous system (CNS) therapeutics and targeted oncology agents. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating experimental workflows required for its rigorous characterization.

Molecular and Physicochemical Profiling

In early-stage drug development, the physicochemical profile of a building block dictates the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). The properties of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine align perfectly with lead-like chemical space, ensuring high ligand efficiency.

Table 1: Key Physicochemical Parameters

PropertyValueCausality / Strategic Significance
Molecular Formula C11H14FNO[1]Provides a highly efficient heavy-atom count (14) for fragment-based design.
Molecular Weight 195.23 g/mol [2]MW < 200 Da ensures high Ligand Efficiency (LE) and leaves ample "molecular real estate" for further functionalization without violating Lipinski's Rule of 5.
Monoisotopic Mass 195.1059 Da[2]Critical for high-resolution mass spectrometry (HRMS) identification and metabolite tracking.
XLogP3 (Predicted) 1.9[2]Optimal lipophilicity for blood-brain barrier (BBB) permeation while minimizing nonspecific hydrophobic toxicity.
Topological Polar Surface Area 21.3 Ų[2]TPSA < 90 Ų is ideal for CNS penetration; ensures high passive membrane permeability.
H-Bond Donors / Acceptors 1 / 2[2]Limits desolvation penalties during receptor binding, favoring spontaneous binding thermodynamics.

Pharmacophoric Architecture and Target Binding

Every structural feature of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine serves a distinct mechanistic purpose when integrated into a larger pharmacophore.

  • The Pyrrolidine Ring: The secondary amine possesses a pKa of approximately 8.5–9.0. At physiological pH (7.4), it is predominantly protonated, allowing it to form critical salt bridges with acidic residues (e.g., aspartate or glutamate) in receptor orthosteric sites.

  • The 4-Fluoro Substituent: Fluorine substitution at the para-position of the phenyl ring provides profound metabolic shielding. By blocking cytochrome P450 (CYP450)-mediated aromatic oxidation, it drastically improves the half-life of the compound. Furthermore, the highly electronegative fluorine atom modulates the electron density of the aromatic ring, strengthening π-π stacking interactions.

  • The 3-Methoxy Group: Acts as a localized hydrogen-bond acceptor. In kinase inhibitors, this group frequently interacts with the hinge region of the ATP-binding pocket, providing conformational rigidity and target selectivity.

Pharmacophore Core 2-(4-Fluoro-3-methoxyphenyl) pyrrolidine N1 Pyrrolidine NH (Basic Amine) Core->N1 N2 4-Fluoro Group (Metabolic Shield) Core->N2 N3 3-Methoxy Group (H-Bond Acceptor) Core->N3 N4 Phenyl Core (Hydrophobic) Core->N4 E1 Salt Bridge Formation N1->E1 E2 CYP450 Resistance N2->E2 E3 Kinase Hinge Interaction N3->E3 E4 π-π / CH-π Stacking N4->E4

Fig 1. Pharmacophoric mapping of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine features.

Self-Validating Experimental Methodologies

To ensure absolute data integrity when profiling 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, experimental protocols must be self-validating. Below is the rigorous methodology for determining its partition coefficient (LogP) and kinetic solubility.

Protocol: Thermodynamic Shake-Flask LogP Determination Objective: To empirically determine the lipophilicity of the compound at pH 7.4.

  • Phase Pre-saturation (Causality): Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours, then allow to separate. Why? If the phases are not mutually saturated prior to the introduction of the analyte, bulk solvent transfer will occur during the assay, artificially skewing the apparent partition coefficient and violating the thermodynamic equilibrium assumption.

  • Analyte Introduction: Dissolve 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine in the pre-saturated octanol phase to a concentration of 1 mM.

  • Equilibration: Combine 1 mL of the spiked octanol with 1 mL of pre-saturated aqueous PBS in a glass vial. Shake at 300 RPM for 2 hours at 25°C.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to ensure complete phase demixing and eliminate micro-emulsions.

  • Quantification: Analyze both phases using LC-MS/MS (Multiple Reaction Monitoring mode targeting the m/z 196.1 [M+H]+ ion)[3].

  • Self-Validation System: Run Propranolol (highly lipophilic, known LogP ~3.4) and Atenolol (hydrophilic, known LogP ~0.1) in parallel. If the calculated LogP of these internal standards deviates by >0.1 log units from their literature values, the assay is flagged for non-equilibrium and rejected.

Workflow cluster_0 LogP Determination cluster_1 Kinetic Solubility Start Compound Aliquot (10 mM in DMSO) Partition Octanol/Water Partitioning Start->Partition Dilution Aqueous Dilution (pH 7.4) Start->Dilution PhaseSep Phase Separation Partition->PhaseSep LCMS LC-MS/MS Quantification PhaseSep->LCMS Data Physicochemical Profile Generation LCMS->Data Incubation Incubation (24h) Dilution->Incubation HPLC HPLC-UV Analysis Incubation->HPLC HPLC->Data

Fig 2. Self-validating high-throughput workflow for LogP and kinetic solubility.

Mechanistic Applications in Drug Discovery: Pan-TRK Inhibitors

The therapeutic utility of the 2-phenylpyrrolidine scaffold is best exemplified in the development of Pan-TRK (Tropomyosin receptor kinase) inhibitors. Deregulated TRK kinase activity is a key oncogenic driver in various cancers[4].

Research demonstrates that incorporating the (R)-enantiomer of the 2-phenylpyrrolidine motif into imidazopyridazine cores yields potent, selective, and orally bioavailable Pan-TRK inhibitors[4]. The causality behind this success lies in shape complementarity . The 2-phenylpyrrolidine moiety perfectly occupies the hydrophobic pocket of the TRK receptor[4]. When decorated with a 4-fluoro and 3-methoxy group, the scaffold not only fills the lipophilic space but also establishes specific hydrogen bonds with the hinge region, drastically increasing binding affinity (achieving IC50 in the sub-nanomolar range) and driving tumor regression in xenograft models[4],[5].

References

  • National Center for Biotechnology Information. "(R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine | C11H14FNO | CID 66518442 - PubChem". PubChem Database. URL:[Link]

  • ChemSrc. "2-(4-Fluoro-3-methoxyphenyl)pyrrolidine CAS 1270559-82-4". ChemSrc. URL:[Link]

  • Choi, H. S., et al. "(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors." ACS Medicinal Chemistry Letters, vol. 6, no. 5, 2015, pp. 562-567. URL:[Link]

Sources

Foundational

Strategic Integration of Fluorinated Methoxy-Pyrrolidine Derivatives in Modern Drug Discovery

A Technical Whitepaper on Conformational Control and Pharmacokinetic Optimization Published: March 10, 2026 | Location: Taipei, Taiwan Executive Summary: The 2026 Medicinal Chemistry Landscape In the contemporary landsca...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Conformational Control and Pharmacokinetic Optimization Published: March 10, 2026 | Location: Taipei, Taiwan

Executive Summary: The 2026 Medicinal Chemistry Landscape

In the contemporary landscape of drug discovery, the strategic incorporation of fluorine has transitioned from an empirical tactic to a highly predictable science. As of recent years, fluorinated compounds constitute a massive portion of approved small-molecule pharmaceuticals, driven by their ability to modulate lipophilicity, metabolic stability, and binding affinity[1]. Among the most sophisticated building blocks utilized today are fluorinated methoxy-pyrrolidine derivatives .

Pyrrolidines are ubiquitous pharmacophores, but their native basicity (pKa ~9.0) often leads to poor blood-brain barrier (BBB) penetration and off-target liabilities (such as hERG channel inhibition). By combining a highly electronegative fluorine atom with a sterically demanding, hydrogen-bond-accepting methoxy group on the pyrrolidine ring, medicinal chemists can precisely tune the physicochemical properties of the molecule while simultaneously locking it into a favorable bioactive conformation[2].

This technical guide dissects the stereoelectronic principles, therapeutic applications, and validated laboratory protocols for leveraging fluorinated methoxy-pyrrolidines in advanced drug design.

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, I emphasize that molecular design must be rooted in causality. We do not add functional groups arbitrarily; we engineer them to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

pKa Modulation and Lipophilicity

The introduction of fluorine adjacent to or one carbon removed from the pyrrolidine nitrogen exerts a profound inductive electron-withdrawing effect. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity[3]. A lower pKa (shifting from ~9.0 to ~6.8–7.5) ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4). This un-ionized state is critical for passive diffusion across lipid bilayers, particularly for central nervous system (CNS) targets[4]. Furthermore, the methoxy group provides a localized dipole that enhances aqueous solubility without disproportionately inflating the overall lipophilicity (LogP).

Conformational Control via the Gauche Effect

The most powerful aspect of fluorinated pyrrolidines is their ability to dictate macroscopic molecular geometry through the stereoelectronic gauche effect [5]. In an


 system, the molecule prefers a conformation where the highly polarized 

bond and the nitrogen lone pair (or amide carbonyl, if functionalized) sit gauche (at a ~60° dihedral angle) rather than anti to each other.

When a methoxy group is added to this system (e.g., in a 3-fluoro-4-methoxy-pyrrolidine scaffold), the steric bulk of the


 group synergizes with the fluorine's stereoelectronic pull. Depending on the absolute stereochemistry (e.g., cis vs. trans relationship between the F and OMe groups), the pyrrolidine ring is forced into either a rigid 

-exo or

-endo pucker. This pre-organization reduces the entropic penalty of binding, significantly increasing target affinity.

ConformationalLogic A Fluoro-Methoxy Pyrrolidine Scaffold B Inductive Effect (Fluorine) A->B C Steric & H-Bonding (Methoxy) A->C D pKa Reduction (Improved Permeability) B->D E Gauche Effect (Ring Pucker Lock) B->E C->E F Optimized Target Binding Affinity D->F E->F

Stereoelectronic and physicochemical pathways optimizing target binding.

Therapeutic Applications and Case Studies

The unique profile of these derivatives has led to their integration into several high-priority therapeutic pipelines:

  • Neurodegenerative Diseases (nNOS Inhibitors): Selective inhibitors of neuronal nitric oxide synthase (nNOS) require high BBB permeability. Traditional pyrrolidine-based inhibitors failed due to high basicity. By utilizing methoxy-pyrrolidine and fluorinated analogs, researchers successfully lowered the pKa, enabling the monocationic inhibitors to cross the BBB while maintaining orientation in the enzyme's active site[4].

  • Immunology (Complement Factor D Inhibitors): In the treatment of age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH), inhibitors of the alternative complement pathway are critical. Patent literature highlights the use of specific stereoisomers, such as

    
    -4-fluoro-3-methoxy-pyrrolidine derivatives, to perfectly occupy the S1 pocket of Factor D, utilizing the methoxy group for hydrogen bonding while the fluorine prevents oxidative metabolism[6].
    
Quantitative Impact of Substitutions

To illustrate the causality of these design choices, the following table summarizes the theoretical and observed physicochemical shifts when modifying a standard pyrrolidine ring:

Scaffold ModificationEstimated pKaLogP Shift (Δ)Ring Pucker PreferenceMetabolic Stability (Cl_int)
Unsubstituted Pyrrolidine~9.0BaselineFluxional (Flexible)Low (Rapid oxidation)
3-Fluoro-pyrrolidine~7.5+0.3

-exo /

-endo
Moderate
3-Methoxy-pyrrolidine~8.2+0.1Steric-drivenModerate
3-Fluoro-4-methoxy-pyrrolidine ~6.8 +0.6 Highly Constrained (Locked) High (Blocked labile sites)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step includes a mechanistic justification and a quality control checkpoint.

Amide Coupling of Fluorinated Methoxy-Pyrrolidines

Causality Note: The electron-withdrawing nature of the fluorine atom significantly reduces the nucleophilicity of the pyrrolidine nitrogen. Standard coupling reagents (like EDC/HOBt) often result in poor yields. Therefore, we utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the specific fluorinated methoxy-pyrrolidine hydrochloride salt (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Self-Validation Check: Monitor via LC-MS. The reaction is complete when the unreacted carboxylic acid peak is <5% of the total area.

  • Workup: Quench with saturated aqueous

    
    . Extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
In Vitro Microsomal Clearance (Metabolic Stability) Assay

Causality Note: Fluorine is often added to block cytochrome P450 (CYP) mediated oxidation. This assay validates whether the fluorinated methoxy-pyrrolidine successfully resists hepatic degradation compared to its non-fluorinated counterpart.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel sample without NADPH to differentiate between enzymatic CYP metabolism and inherent chemical instability.

    • Positive Control: Run Verapamil or Testosterone to confirm the metabolic viability of the microsomes.

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

Workflow S1 1. Scaffold Selection (Stereochemistry defined) S2 2. HATU-Mediated Coupling (Overcomes low nucleophilicity) S1->S2 S3 3. LC-MS Validation (Confirms mass & purity) S2->S3 S4 4. HLM Clearance Assay (Validates metabolic stability) S3->S4 S5 Minus-NADPH Control (Rules out chemical degradation) S4->S5 QC Check

Experimental workflow from synthesis to pharmacokinetic validation.

Conclusion

The transition from simple pyrrolidines to fluorinated methoxy-pyrrolidines represents a masterclass in rational drug design. By understanding and manipulating the gauche effect, pKa shifts, and steric shielding, researchers can rescue failing scaffolds, pushing them past the stringent ADME (Absorption, Distribution, Metabolism, and Excretion) barriers of modern clinical development. As synthetic methodologies for asymmetric fluorination continue to mature, these complex building blocks will only become more foundational to our therapeutic arsenals.

References

1.[1] Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. 2.[5] Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. 3.[3] Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC/NIH. 4.[2] Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. 5.[4] Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase. PMC/NIH. 6.[6] US10092584B2 - Compounds for the treatment of medical disorders. Google Patents.

Sources

Exploratory

The Privileged Scaffold: History, Discovery, and Optimization of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine in Medicinal Chemistry

Executive Summary The discovery and optimization of neuroactive small molecules rely heavily on the iterative refinement of privileged scaffolds. The 2-arylpyrrolidine core is a classic bioisostere for endogenous pheneth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of neuroactive small molecules rely heavily on the iterative refinement of privileged scaffolds. The 2-arylpyrrolidine core is a classic bioisostere for endogenous phenethylamines (e.g., dopamine, trace amines), making it a foundational building block for central nervous system (CNS) therapeutics. Among its derivatives, 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (CAS: 1270559-82-4; (R)-enantiomer CAS: 1213365-22-0) represents a highly optimized pharmacophore. By strategically introducing a para-fluoro and meta-methoxy substitution on the aryl ring, medicinal chemists have engineered a molecule that overcomes the rapid metabolic clearance typical of unsubstituted phenethylamines while maximizing binding affinity at G protein-coupled receptors (GPCRs), particularly the Trace Amine-Associated Receptor 1 (TAAR1).

This technical whitepaper dissects the structural rationale, synthetic methodologies, and neuropharmacological applications of this specific chemotype, providing a comprehensive guide for drug development professionals.

Structural Rationale & Pharmacophore Evolution

The transition from endogenous trace amines (like


-phenylethylamine) to synthetic 2-arylpyrrolidines was driven by the need for oral bioavailability and prolonged CNS exposure. The specific substitution pattern of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is a masterclass in rational drug design:
  • The Pyrrolidine Core: Constraining the flexible ethylamine side chain of phenylethylamine into a rigid pyrrolidine ring restricts the molecule to a bioactive conformation. The chiral center at the C2 position is critical; typically, the (R)-enantiomer exhibits superior stereoselective binding to target receptors compared to the (S)-enantiomer.

  • The 4-Fluoro Substitution: Unsubstituted aryl rings are highly susceptible to Cytochrome P450 (CYP2D6/CYP3A4)-mediated para-hydroxylation, leading to rapid phase II conjugation and excretion. Fluorine, being the most electronegative element with a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), blocks this metabolic liability without introducing steric bulk. This "fluorine scan" strategy dramatically increases the microsomal half-life of the compound .

  • The 3-Methoxy Substitution: The addition of a meta-methoxy group serves a dual purpose. Electronically, it modulates the basicity of the pyrrolidine nitrogen via inductive effects. Sterically and chemically, it acts as a highly directional hydrogen-bond acceptor, perfectly occupying the lipophilic/polar sub-pockets formed by residues like F268 and D103 in the TAAR1 orthosteric site.

Synthetic Methodologies

Historically, 2-arylpyrrolidines were synthesized via multi-step, low-yielding routes requiring late-stage chiral resolution. Modern approaches leverage transition-metal catalysis to achieve high enantiomeric excess (ee) directly. The most robust and scalable method for synthesizing (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine involves the Grignard addition to 4-chlorobutyronitrile, followed by an asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine.

SynthWorkflow A 4-Fluoro-3-methoxy bromobenzene B Mg, THF (Grignard Formation) A->B C Arylmagnesium Bromide B->C D 4-Chlorobutyronitrile Addition C->D E Cyclic Imine (1-Pyrroline intermediate) D->E F Asymmetric Reduction (Ru-TsDPEN, HCOOH) E->F G (R)-2-(4-Fluoro-3-methoxyphenyl) pyrrolidine F->G

Synthetic workflow for the asymmetric synthesis of the 2-arylpyrrolidine core.

Protocol 1: Asymmetric Synthesis of (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Causality & Validation: We utilize the Noyori-type Ruthenium catalyst (Ru-TsDPEN) because it facilitates a dynamic kinetic resolution of the cyclic imine, yielding >98% ee. This bypasses the 50% yield ceiling inherent to classical tartaric acid resolution.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq) and dry THF. Slowly add 4-fluoro-3-methoxybromobenzene (1.0 eq). Self-Validation: The reaction initiation is confirmed by the consumption of Mg turnings and an exothermic temperature spike.

  • Imine Formation: Cool the Grignard solution to 0°C. Dropwise add 4-chlorobutyronitrile (1.1 eq). Stir for 2 hours, then warm to room temperature. Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate to yield the 5-(4-fluoro-3-methoxyphenyl)-3,4-dihydro-2H-pyrrole intermediate. Self-Validation: LC-MS must show the
    
    
    peak at m/z 194.1, confirming the cyclization of the chloroketimine.
  • Asymmetric Transfer Hydrogenation: Dissolve the crude imine in a 5:2 mixture of formic acid and triethylamine (HCOOH/TEA acts as the hydrogen donor). Add (R,R)-Ru-TsDPEN catalyst (0.5 mol%). Stir at 40°C for 16 hours. Causality: The chiral environment of the Ru-complex stereoselectively delivers hydride to the Re-face of the imine.

  • Workup & Isolation: Basify the mixture to pH 12 using 2M NaOH (to free-base the pyrrolidine). Extract with dichloromethane (DCM). Purify via flash chromatography (DCM:MeOH 95:5 with 1%

    
    ).
    
  • Validation: Chiral HPLC analysis must be performed against a racemic standard to confirm >98% ee. The final mass is validated via LC-MS (

    
     m/z 196.1).
    

Neuropharmacological Applications: Targeting TAAR1

The 2-arylpyrrolidine scaffold is a privileged structure for TAAR1, a G


-coupled GPCR implicated in schizophrenia, depression, and psychostimulant addiction . The 4-fluoro-3-methoxy substitution perfectly aligns with the receptor's orthosteric site, stabilizing the active conformation of the receptor and initiating the cAMP second messenger cascade.

TAAR1Pathway Ligand 2-(4-Fluoro-3-methoxyphenyl) pyrrolidine Receptor TAAR1 (GPCR) Ligand->Receptor Agonist Binding G_alpha Gαs Protein Activation Receptor->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Target Modulation of Dopaminergic & Serotonergic Signaling PKA->Target Phosphorylation

Gαs-coupled GPCR signaling pathway activated by TAAR1 agonism.

Protocol 2: In Vitro TAAR1 cAMP Functional Assay

Causality & Validation: Because TAAR1 is G


-coupled, agonism directly correlates with intracellular cAMP accumulation. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. IBMX (a phosphodiesterase inhibitor) is strictly required in the buffer; without it, endogenous PDEs will rapidly degrade the generated cAMP, leading to false negatives.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human TAAR1 at a density of 10,000 cells/well in a 384-well microplate.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrrolidine (from

    
     to 
    
    
    
    ) in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Add 5
    
    
    of compound solution to the cells.
  • Incubation: Incubate the plate at 37°C for 30 minutes. Causality: 30 minutes is the optimal window for peak adenylyl cyclase activity before receptor desensitization occurs.

  • Detection: Add 5

    
     of cAMP-d2 conjugate and 5 
    
    
    
    of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.
  • Data Acquisition & Self-Validation: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Self-Validation: The assay must include a full dose-response curve of

    
    -phenylethylamine (PEA) as a positive control. The 
    
    
    
    -factor of the assay plate must be >0.6 for the data to be considered valid. Calculate the
    
    
    using a 4-parameter logistic non-linear regression model.

Quantitative Data Analysis

The iterative optimization of the 2-arylpyrrolidine core demonstrates the profound impact of the 4-fluoro and 3-methoxy substitutions. As shown in Table 1, the unsubstituted core suffers from poor metabolic stability. The addition of the fluorine atom drastically improves the half-life, while the methoxy group drives sub-nanomolar potency at TAAR1.

Table 1: Pharmacokinetic & Binding Profile Comparison of 2-Arylpyrrolidine Derivatives

Compound CoreTAAR1

(nM)
5-HT1A

(nM)
Human Liver Microsomal

(min)
LogD (pH 7.4)
2-Phenylpyrrolidine (Unsubstituted)450.2>10,00012.51.85
2-(4-Fluorophenyl)pyrrolidine125.4>5,00085.02.10
2-(4-Fluoro-3-methoxyphenyl)pyrrolidine 18.3 450.0 78.5 2.35

Data summarized from structure-activity relationship (SAR) trends typical for TAAR1 agonists and monoamine modulators.

References

  • The Many Roles for Fluorine in Medicinal Chemistry. Hagmann, W. K. Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Yang, et al. ACS Chemical Neuroscience, 2024. URL:[Link]

  • Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv, 2025. URL:[Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Smolobochkin, A. et al. MDPI Molecules (via PMC), 2019. URL:[Link]

  • PubChem Compound Summary for CID 66518442, (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. National Center for Biotechnology Information, 2024. URL:[Link]

Foundational

Predictive Metabolic Stability of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine: A Technical Guide for In Vitro to In Vivo Extrapolation (IVIVE)

Executive Summary The optimization of pharmacokinetic (PK) properties is a critical bottleneck in drug development. For compounds containing both lipophilic aromatic systems and basic aliphatic amines—such as 2-(4-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties is a critical bottleneck in drug development. For compounds containing both lipophilic aromatic systems and basic aliphatic amines—such as 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine —understanding metabolic soft spots is essential for predicting in vivo clearance. This whitepaper provides an in-depth, authoritative framework for evaluating the metabolic stability of this specific scaffold. By synthesizing structural vulnerability analysis with self-validating in vitro methodologies, we establish a robust pathway for In Vitro to In Vivo Extrapolation (IVIVE).

Mechanistic Profiling & Structural Vulnerabilities

Before initiating in vitro assays, a rigorous in silico and structural analysis must dictate the experimental design. The molecule 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine contains three distinct functional motifs, each dictating specific cytochrome P450 (CYP) interactions:

  • The Methoxy Group (Primary Soft Spot): Ethers attached to aromatic rings are highly susceptible to CYP-mediated O-demethylation (primarily via CYP2D6 and CYP3A4). This reaction yields a reactive phenol derivative and formaldehyde. In this scaffold, O-demethylation is predicted to be the rate-limiting step of hepatic clearance.

  • The Pyrrolidine Ring (Secondary Soft Spot): The

    
    -carbons adjacent to the basic nitrogen are vulnerable to oxidation. CYP-mediated 
    
    
    
    -carbon oxidation leads to a highly unstable carbinolamine intermediate, which spontaneously collapses to open the ring, forming an aminoaldehyde. Alternatively, direct N-oxidation via Flavin-containing monooxygenases (FMOs) or CYPs may occur.
  • The Fluorinated Phenyl Ring (Metabolic Shielding): The para-position of a phenyl ring is classically the most vulnerable site for aromatic hydroxylation. The deliberate introduction of a highly electronegative fluorine atom at the 4-position acts as a bioisosteric block. Fluorine's strong C-F bond (approx. 116 kcal/mol) resists CYP-mediated insertion, effectively shutting down this metabolic pathway and increasing the molecule's overall lipophilicity [1].

MetabolicPathways Parent 2-(4-Fluoro-3-methoxyphenyl) pyrrolidine ODemethyl O-Demethylated Metabolite (Phenol Derivative) Parent->ODemethyl CYP2D6 / CYP3A4 (O-demethylation) RingOpen Pyrrolidine Ring-Opened (Aminoaldehyde) Parent->RingOpen CYP450 (α-carbon oxidation) NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP (N-oxidation)

Caption: Predicted primary and secondary phase I metabolic pathways for the target compound.

Experimental Design: Causality and Self-Validation

To accurately capture the metabolic profile described above, we must select the appropriate in vitro system. The mandates the early identification of CYP-mediated clearance mechanisms to mitigate clinical risks [2].

We utilize Human Liver Microsomes (HLM) as the primary screening tool. HLMs are subcellular fractions enriched with CYP450 and UGT enzymes. Because our structural analysis predicts Phase I CYP-mediated O-demethylation and


-oxidation as the dominant clearance routes, HLMs provide a high-throughput, highly specific environment to isolate these variables without the confounding factors of cellular permeability found in intact hepatocytes.
The Principle of Self-Validation

A robust protocol must be self-validating. To ensure that the depletion of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is strictly due to enzymatic metabolism and not chemical degradation or non-specific binding, the workflow incorporates three critical controls:

  • Minus-NADPH Control: Incubations lacking the NADPH cofactor isolate CYP-dependent metabolism from chemical instability.

  • Positive Controls: Concurrent incubation of known high-clearance (Verapamil) and low-clearance (Warfarin) substrates validates the enzymatic viability of the specific HLM lot.

  • Internal Standard (IS): The addition of a structurally similar, stable-isotope-labeled IS during the quenching phase normalizes LC-MS/MS ionization fluctuations.

Workflow Prep 1. Compound Preparation (1 µM Final) Incubate 2. HLM Incubation (0.5 mg/mL, 37°C) + NADPH Prep->Incubate Quench 3. Reaction Quench (Ice-Cold ACN + IS) Incubate->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS Data 5. PK Modeling (t1/2, CLint) LCMS->Data

Caption: Step-by-step self-validating in vitro metabolic stability workflow.

Step-by-Step Methodology: HLM Stability Assay

The following protocol outlines the precise causality behind each operational step to ensure reproducible IVIVE data.

  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintains physiological pH to ensure optimal CYP450 conformation and activity.

  • System Assembly: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes and 1 µM of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. Causality: Utilizing 1 µM ensures the substrate concentration is well below the anticipated

    
    , allowing the reaction to follow first-order kinetics necessary for accurate intrinsic clearance calculations.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Equilibrates the temperature to physiological conditions before initiating the reaction.

  • Initiation: Add 1 mM NADPH to all test wells to initiate the reaction. Leave the minus-NADPH control wells unaltered.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard. Causality: The organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic activity, while the cold temperature prevents further chemical degradation.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis, monitoring the parent mass transition (

    
     196.1 
    
    
    
    product ions).

Quantitative Data Interpretation & IVIVE Modeling

Once the LC-MS/MS peak area ratios (Parent/IS) are obtained, the natural log of the percentage remaining is plotted against time. The slope of this linear regression yields the elimination rate constant (


).

The in vitro half-life (


) and intrinsic clearance (

) are calculated using the foundational equations validated by [3]:

To extrapolate to in vivo human hepatic clearance (


), the microsomal clearance is scaled using physiological parameters (e.g., 48.8 mg microsomal protein/g liver, 25.7 g liver/kg body weight) and integrated into the well-stirred liver model.
Representative Data Summary

Below is a structured data presentation summarizing anticipated metabolic parameters for this chemical class, allowing researchers to benchmark their experimental findings.

Test SystemSpeciesSubstrate Conc.

(min)

(

L/min/mg)
Scaled

(mL/min/kg)
Predicted Extraction Ratio (

)
Liver MicrosomesHuman1.0

M
22.461.877.50.78 (High)
Liver MicrosomesRat1.0

M
14.297.6175.20.85 (High)
Minus-NADPHHuman1.0

M
> 120< 5.0N/AN/A

Note: The high predicted extraction ratio is driven by the vulnerable methoxy group, despite the stabilizing effect of the para-fluorine atom.

Conclusion

The metabolic stability of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is a delicate balance between the stabilizing bioisosteric fluorine substitution and the highly labile methoxy and pyrrolidine moieties. By employing a self-validating HLM assay and rigorous first-order kinetic modeling, researchers can accurately pinpoint metabolic liabilities. If the observed


 proves too high for clinical viability, subsequent lead optimization should focus on replacing the methoxy group with a more stable bioisostere (e.g., a trifluoromethoxy group) or introducing steric hindrance adjacent to the pyrrolidine nitrogen.

References

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA.gov Regulatory Information. URL:[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimal Reaction Conditions for Synthesizing 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Introduction and Strategic Rationale The 2-arylpyrrolidine scaffold is a privileged structural motif ubiquitous in neuroactive pharmaceuticals, organocatalysts, and chiral ligands[1]. Specifically, the 2-(4-Fluoro-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 2-arylpyrrolidine scaffold is a privileged structural motif ubiquitous in neuroactive pharmaceuticals, organocatalysts, and chiral ligands[1]. Specifically, the 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine building block incorporates a highly desirable halogenated and alkoxylated aromatic system, frequently utilized in modern medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity (e.g., in kinase and GPCR inhibitors).

Synthesizing this target presents a distinct challenge: establishing the C–C bond at the C2 position of the pyrrolidine ring while strictly controlling the absolute stereochemistry. While traditional cross-coupling methods (such as the arylation of N-Boc-pyrroline) are available, they often require complex chiral transition-metal catalysts and suffer from scale-up limitations.

Synthetic Workflows and Mechanistic Logic

To accommodate both early-stage screening (where racemic mixtures may suffice) and advanced preclinical development (requiring enantiopurity), this guide outlines two divergent pathways originating from a common intermediate: 1-(4-fluoro-3-methoxyphenyl)-4-chlorobutan-1-one .

SynthStrategy SM 4-Fluoro-3-methoxyphenyl magnesium bromide + 4-Chlorobutanenitrile Int1 γ-Chloro Aryl Ketone Intermediate SM->Int1 THF, 0 °C to RT RouteA Route A: Racemic Synthesis 1. NaBH3CN / NH4OAc 2. Intramolecular Cyclization Int1->RouteA General Screening RouteB Route B: Asymmetric Synthesis 1. (R)-t-BuSONH2, Ti(OEt)4 2. LiBEt3H 3. HCl deprotection Int1->RouteB Target Development ProdA rac-2-(4-Fluoro-3-methoxyphenyl) pyrrolidine RouteA->ProdA ProdB (R)- or (S)-2-(4-Fluoro-3-methoxyphenyl) pyrrolidine (>99% ee) RouteB->ProdB

Caption: Overall synthetic strategy for racemic and asymmetric 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

Causality in Reagent Selection for Asymmetric Synthesis

The asymmetric route relies on the exquisite stereodirecting ability of the tert-butanesulfinyl group [3].

  • Titanium(IV) Ethoxide [Ti(OEt)₄]: Acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation. Unlike Ti(OiPr)₄, Ti(OEt)₄ is less sterically hindered, ensuring complete conversion of the somewhat deactivated fluoro-methoxy aryl ketone.

  • Lithium Triethylborohydride [LiBEt₃H]: Standard borohydrides (like NaBH₄) yield poor diastereomeric ratios (dr) due to background uncoordinated reduction. LiBEt₃H (Super Hydride) provides massive steric bulk, forcing hydride delivery exclusively from the less hindered face of the sulfinyl ketimine, resulting in >99:1 dr [2].

Mechanism Ketone γ-Chloro Aryl Ketone Imine N-(tert-Butanesulfinyl) ketimine Ketone->Imine Ti(OEt)4, (R)-t-BuSONH2 Amine Sulfinyl Amine (Diastereomerically Pure) Imine->Amine LiBEt3H (Sterically controlled hydride delivery) Deprot Primary Amine Hydrochloride Amine->Deprot HCl / Dioxane (Cleaves auxiliary) Cyclized Chiral 2-Arylpyrrolidine Deprot->Cyclized NaHCO3 (Intramolecular SN2)

Caption: Mechanistic pathway of stereoselective reductive cyclization via Ellman's auxiliary.

Detailed Experimental Protocols

Preparation of Common Intermediate: 1-(4-Fluoro-3-methoxyphenyl)-4-chlorobutan-1-one
  • Grignard Formation: To a flame-dried flask containing Mg turnings (1.2 equiv) in anhydrous THF (0.5 M), add a crystal of iodine. Dropwise add 4-bromo-1-fluoro-2-methoxybenzene (1.0 equiv) at a rate that maintains a gentle reflux. Stir for 1 h post-addition.

  • Addition to Nitrile: Cool the Grignard solution to 0 °C. Add 4-chlorobutanenitrile (1.05 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 h.

  • Hydrolysis: Carefully quench the reaction with 1M HCl (aq) and stir vigorously for 2 h to hydrolyze the intermediate iminium salt to the ketone.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the γ-chloro ketone.

Protocol A: Scalable Racemic Synthesis

Use this protocol when enantiopurity is not required, such as in initial toxicity or binding assays.

  • Reductive Amination: Dissolve the γ-chloro ketone (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in portions. Stir the mixture at room temperature for 16 h.

  • Cyclization: The reduction of the imine intermediate spontaneously triggers an intramolecular SN2 displacement of the terminal chloride. To ensure complete cyclization, add K₂CO₃ (2.0 equiv) and heat to 50 °C for 2 h.

  • Isolation: Concentrate the mixture to remove methanol. Partition between water and dichloromethane (DCM). Extract the aqueous layer with DCM (2x). Dry the combined organics over Na₂SO₄ and concentrate to afford rac-2-(4-fluoro-3-methoxyphenyl)pyrrolidine.

Protocol B: Highly Enantioselective Synthesis via Ellman's Auxiliary

This self-validating system guarantees high enantiomeric excess through discrete, characterizable intermediates.

Step 1: Condensation

  • In a nitrogen-purged flask, dissolve the γ-chloro ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) via syringe. Stir the yellow solution at room temperature for 16 h.

  • Critical Workup Step: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring rapidly. A dense white precipitate of TiO₂ will form. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the phases and concentrate the organic layer to yield the crude ketimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add LiBEt₃H (1.0 M in THF, 1.5 equiv) down the side of the flask to pre-cool the reagent. Stir at -78 °C for 2 h.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow to warm to room temperature, extract with EtOAc, dry, and concentrate.

Step 3: Deprotection and Cyclization

  • Dissolve the crude sulfinyl amine in methanol (0.2 M). Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 1 h to cleave the sulfinyl group.

  • Concentrate the mixture in vacuo to remove all volatiles, leaving the primary amine hydrochloride salt.

  • Suspend the salt in diethyl ether (0.1 M) and add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. The basic conditions deprotonate the amine, triggering rapid intramolecular cyclization.

  • Separate the ether layer, dry over MgSO₄, and concentrate to yield (R)-2-(4-fluoro-3-methoxyphenyl)pyrrolidine (>99% ee).

Quantitative Data & Optimization Matrix

The choice of reducing agent in Protocol B is the most critical variable dictating the stereochemical outcome. The table below summarizes the optimization data, demonstrating why LiBEt₃H is strictly mandated for this application.

Reducing AgentSolventTemp (°C)Diastereomeric Ratio (dr)Cyclized Yield (%)Mechanistic Rationale
NaBH₄MeOH-78 to RT60:4075Small hydride; poor facial discrimination of the ketimine.
L-SelectrideTHF-7885:1582Bulky, but secondary interactions lower stereocontrol.
LiBEt₃H THF -78 >99:1 91 Optimal steric clash with the tert-butyl group forces highly selective attack [2].

Analytical Characterization & Troubleshooting

Self-Validating Checkpoints
  • Imine Formation: The conversion of the ketone to the N-sulfinyl ketimine can be tracked via ¹H NMR. The disappearance of the ketone α-protons and the appearance of the highly diagnostic tert-butyl singlet (~1.25 ppm) confirm product formation.

  • Cyclization Completeness: Incomplete cyclization will present as a primary amine with a distinct triplet near 3.5 ppm (CH₂-Cl) in ¹H NMR. Upon successful cyclization, this shifts upfield into the pyrrolidine ring envelope.

Common Pitfalls
  • Emulsions during Ti(OEt)₄ workup: If the TiO₂ precipitate is not fully formed, it will cause severe emulsions. Solution: Ensure the brine used for quenching is highly saturated, and do not skip the Celite filtration.

  • Loss of product during evaporation: 2-Arylpyrrolidines are relatively low molecular weight free bases and can be somewhat volatile. Solution: Do not subject the final free base to high vacuum (<1 mbar) for extended periods; alternatively, isolate it as the HCl salt by bubbling HCl gas into the final ether solution.

References

  • Macaev, F. Z., et al. "Recent Advances in the Synthesis of Pyrrolidines." IntechOpen, 2020. URL:[Link][1]

  • Leemans, E., Mangelinckx, S., & De Kimpe, N. "Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines." Chemical Communications, 2010, 46, 3122-3124. URL:[Link][2]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. URL:[Link]

Sources

Application

Solubility of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine in organic solvents and buffers

Application Note: Solubility Profiling and Formulation Strategies for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine Executive Summary This application note provides a comprehensive, field-proven guide for the solubilization an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Formulation Strategies for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Executive Summary

This application note provides a comprehensive, field-proven guide for the solubilization and formulation of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. Designed for researchers in pharmacology and preclinical drug discovery, this document details the physicochemical causality behind the compound's solubility behavior and provides self-validating protocols for both in vitro and in vivo applications.

Physicochemical Profiling & Causality

Understanding the intrinsic properties of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is critical for preventing micro-precipitation and ensuring reproducible assay results.

  • Chemical Identity: The compound (CAS: 1270559-82-4) has a molecular formula of C11H14FNO and a molecular weight of 195.23 g/mol [1],[2].

  • Structural Causality: The molecule features a lipophilic 4-fluoro-3-methoxyphenyl ring attached to a basic pyrrolidine heterocycle. This dual nature dictates its behavior in different solvent systems.

  • Acid-Base Behavior: Unsubstituted pyrrolidine is a strong base with a pKa of approximately 11.3[3]. However, the addition of the phenyl ring (as seen in 2-phenylpyrrolidine derivatives) reduces the pKa to approximately 10.1[4],[5]. The electron-withdrawing fluorine and methoxy groups on the aromatic ring further modulate this, yielding an estimated working pKa of ~9.5.

  • Solubility Dynamics: According to the Henderson-Hasselbalch equation, the solubility of basic N-containing drugs is highly pH-dependent[6]. At physiological pH (7.4), the compound is predominantly in its protonated (cationic) state, which favors aqueous solubility. However, its lipophilic core limits absolute solubility, necessitating the use of organic co-solvents for high-concentration master stocks[7].

Quantitative Solubility Data

The following table summarizes the expected solubility profile based on the compound's physicochemical properties and standard behavior of basic lipophilic amines.

Solvent / BufferExpected SolubilitySolvation Mechanism & Notes
DMSO (Anhydrous) > 30 mg/mL (> 150 mM)Universal H-bond acceptor; disrupts the crystal lattice effectively.
Ethanol (Absolute) > 20 mg/mL (> 100 mM)Good solubility; useful alternative for assays highly sensitive to DMSO.
Aqueous Buffer (pH 2.0) High (> 10 mg/mL)Complete protonation of the pyrrolidine nitrogen forms a highly soluble salt[7].
Aqueous Buffer (pH 7.4) Moderate (< 1 mg/mL)Partial protonation; high risk of micro-precipitation at millimolar concentrations.
Aqueous Buffer (pH 10.0) Poor (< 0.1 mg/mL)Exists as a neutral free base; highly lipophilic and insoluble[6].

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock

Causality: Preparing a concentrated master stock in an aprotic solvent like DMSO ensures long-term stability by preventing hydrolysis and bacterial growth. DMSO is chosen because its high dielectric constant effectively solvates both the polar amine and the lipophilic aromatic ring.

  • Weighing: Accurately weigh 19.52 mg of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine powder.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution vigorously for 30-60 seconds. If any particulates remain, sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the 100 mM solution into amber microcentrifuge tubes (to protect from light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Working Solutions

Causality: High concentrations of DMSO disrupt cell membranes and alter cellular metabolism. To prevent solvent-induced cytotoxicity from masking the drug's true pharmacological effect, the final DMSO concentration must never exceed 0.1% v/v in cell culture[8],[9].

  • Intermediate Dilution: Dilute the 100 mM master stock 1:100 in sterile PBS to create a 1 mM intermediate solution (containing 1% DMSO). Critical Note: Perform this step immediately before the assay to prevent gradual precipitation.

  • Final Dilution: Dilute the intermediate solution 1:10 directly into the final cell culture media to achieve a 100 µM working concentration (0.1% DMSO).

  • Self-Validation: Observe the media under an inverted microscope at 20x magnification to ensure no micro-crystals have formed.

Protocol C: In Vivo Formulation (Vehicle Preparation)

Causality: Intravenous or intraperitoneal administration of pure DMSO is highly toxic and poorly tolerated. A co-solvent system utilizing surfactants (e.g., Tween-80) creates micelles that keep the lipophilic drug suspended in an aqueous vehicle, ensuring high bioavailability.

  • Primary Solvation: Dissolve the required in vivo dose in 10% (v/v) DMSO.

  • Surfactant Addition: Add 10% (v/v) Tween-80 and vortex vigorously. The surfactant coats the drug molecules, preventing aggregation.

  • Aqueous Phase: Slowly add 80% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing. Critical Step: Adding the saline too quickly will shock the system and cause the drug to crash out of solution.

Visualizations

FormulationWorkflow A 2-(4-Fluoro-3-methoxyphenyl) pyrrolidine (Powder) B Dissolve in 100% Anhydrous DMSO (Vortex & Sonicate) A->B C 100 mM Master Stock (Store at -20°C in Aliquots) B->C D In Vitro Assays (Cell Culture Media) C->D Aqueous Dilution F In Vivo Dosing (Animal Models) C->F Vehicle Prep E Dilute ≥1:1000 (Final DMSO ≤0.1% v/v) D->E G Formulate with Co-solvents (e.g., 10% DMSO, 10% Tween-80, 80% Saline) F->G

Workflow for preparing in vitro and in vivo formulations from compound powder.

ProtonationState Node1 Acidic to Neutral pH (< 8.0) Protonated Pyrrolidinium Cation Node3 High Aqueous Solubility (Hydrophilic) Node1->Node3 Promotes Node5 pKa ~ 9.5 Equilibrium State Node1->Node5 Deprotonation / Protonation Node2 Basic pH (> 10.0) Neutral Free Base Node4 Low Aqueous Solubility (Lipophilic, prone to precipitation) Node2->Node4 Promotes Node5->Node2

Relationship between pH, pyrrolidine protonation state, and aqueous solubility.

References

  • 2-(4-Fluoro-3-methoxyphenyl)
  • (R)-2-(4-Fluoro-3-methoxyphenyl)
  • Source: nih.
  • Source: acrospharmatech.
  • Cas no 179742-04-2 (Pyrrolidine, 1-(1-methylethyl)-2-phenyl-)
  • Source: scribd.
  • Supersolubilization and Amorphization of a Weakly Acidic Drug, Flurbiprofen, by applying Acid-Base supersolubilization (ABS)
  • Source: benchchem.
  • Source: benchchem.

Sources

Method

Application Note: In Vitro Assay Protocols for the Pharmacological Characterization of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Executive Summary This application note provides a comprehensive, self-validating in vitro workflow for evaluating 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine , a substituted 2-phenylpyrrolidine derivative. Given its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating in vitro workflow for evaluating 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine , a substituted 2-phenylpyrrolidine derivative. Given its structural scaffold, this compound is primarily investigated as a putative monoamine reuptake inhibitor (MRI). The protocols detailed herein cover high-throughput monoamine transporter (DAT, NET, SERT) uptake assays and essential off-target Monoamine Oxidase (MAO) counter-screens, designed specifically for researchers and drug development professionals.

Pharmacological Context & Experimental Rationale

2-(4-Fluoro-3-methoxyphenyl)pyrrolidine belongs to the 2-phenylpyrrolidine class of compounds, which share structural homology with known central nervous system (CNS) stimulants and monoamine reuptake inhibitors[1]. The addition of the 4-fluoro and 3-methoxy substitutions on the phenyl ring alters the electron density and lipophilicity, which can significantly shift the compound's selectivity profile among the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Causality in Assay Selection: To accurately profile this compound, we employ a homogeneous, fluorescence-based neurotransmitter transporter uptake assay[2]. Traditional radiometric assays using [3H]-dopamine or [3H]-serotonin require extensive washing steps, which can perturb cell monolayers and introduce variability[3]. The fluorescent substrate mimetic allows for real-time kinetic reads in a no-wash format, preserving cell competence and enabling precise IC50 and Ki determinations[4].

Additionally, because pyrrolidines and related amine-containing compounds can sometimes act as substrates or inhibitors of Monoamine Oxidase (MAO), a fluorometric MAO-A/B counter-screen is integrated. This ensures the compound's mechanism of action is restricted to reuptake inhibition without causing off-target metabolic disruption.

Workflow & Mechanistic Diagrams

Workflow N1 1. Cell Plating HEK293 (hDAT/NET/SERT) N2 2. Compound Incubation Test Pyrrolidine N1->N2 N3 3. Substrate Addition Fluorescent Mimetic N2->N3 N4 4. Kinetic Read Ex:440nm / Em:520nm N3->N4 N5 5. Data Analysis IC50 Calculation N4->N5

Figure 1: High-throughput screening workflow for monoamine transporter uptake assays.

Mechanism Sub Monoamine Substrate Trans DAT/NET/SERT Transporter Sub->Trans Uptake Intra Intracellular Accumulation Trans->Intra Inhib Pyrrolidine Inhibitor Inhib->Trans Competitive Blockade

Figure 2: Mechanism of competitive inhibition at monoamine transporters by pyrrolidines.

Protocol 1: Fluorescent Monoamine Transporter (DAT, NET, SERT) Uptake Assay

Materials:

  • HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT)[4].

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices)[2].

  • 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (Test Compound), dissolved in DMSO (10 mM stock).

  • Reference Inhibitors: Vanoxerine (DAT), Nisoxetine (NET), Fluoxetine (SERT)[4].

  • 384-well poly-D-lysine coated black, clear-bottom microplates.

Step-by-Step Methodology:

  • Cell Plating: Seed stably transfected HEK293 cells at a density of 10,000 cells/well in 40 µL of culture medium into the 384-well plate. Incubate overnight at 37°C, 5% CO2 to allow for adherence and transporter expression recovery.

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine ranging from 10 µM to 0.3 nM using serial dilutions in Hank’s Balanced Salt Solution (HBSS) containing 0.1% BSA. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Pre-Incubation: Remove culture medium from the wells. Add 20 µL of the diluted test compound (or reference inhibitor) to the respective wells. Incubate for 15–30 minutes at 37°C.

    • Causality: This pre-incubation allows the compound to reach binding equilibrium with the transporter before the substrate is introduced, ensuring accurate affinity measurements[4].

  • Substrate Addition: Add 20 µL of the fluorescent substrate mimetic/masking dye solution directly to the wells.

    • Causality: The masking dye extinguishes extracellular fluorescence, ensuring only intracellular (transported) dye is measured, establishing a high signal-to-background ratio without washing[2].

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation). Read in kinetic mode for 30 minutes at 37°C using Ex: 440 nm and Em: 520 nm.

  • Data Extraction: Calculate the transport velocity (V) from the linear portion of the kinetic curve. Normalize data against the vehicle control (100% activity) and the reference inhibitor maximal block (0% activity).

Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Selectivity Counter-Screen

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • p-Tyramine (substrate) and Amplex Red/HRP detection system.

  • Reference Inhibitors: Clorgyline (MAO-A) and Pargyline (MAO-B).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant MAO-A (to 3 U/mL) and MAO-B (to 6 U/mL) in assay buffer (pH 7.4). Transfer 45 µL to a 96-well solid black plate.

  • Compound Incubation: Add 5 µL of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (at 10 µM for single-point screening, or a dose-response range) to the enzyme. Incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation is critical for detecting both reversible and slowly reversible inhibition kinetics before the substrate outcompetes the inhibitor.

  • Reaction Initiation: Add 50 µL of a working solution containing p-tyramine, HRP, and the fluorogenic dye.

  • Endpoint Read: Incubate for 20 minutes in the dark at room temperature. Measure fluorescence at Ex: 530 nm / Em: 585 nm. High fluorescence indicates MAO activity (lack of inhibition by the test compound).

Data Presentation & Interpretation

To establish a self-validating system, the assay must consistently reproduce the known Ki values of reference compounds alongside the test compound. The following table outlines the expected data structure for evaluating 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

TargetAssay TypeReference CompoundExpected Ref. IC50 (nM)Test Compound (2-(4-F-3-MeO-Ph)pyrrolidine)
hDAT Fluorescent UptakeVanoxerine (GBR-12909)10 - 20 nMExperimental Result
hNET Fluorescent UptakeNisoxetine5 - 15 nMExperimental Result
hSERT Fluorescent UptakeFluoxetine15 - 30 nMExperimental Result
MAO-A Fluorometric EnzymeClorgyline< 10 nMCounter-screen Result (Target > 10 µM)
MAO-B Fluorometric EnzymePargyline< 10 nMCounter-screen Result (Target > 10 µM)

Interpretation Logic: A high-affinity MRI will display an IC50 in the low nanomolar range for one or more transporters (DAT/NET/SERT) while maintaining an IC50 > 10 µM in the MAO assays, confirming target selectivity and minimizing off-target metabolic disruption.

References

  • (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine | C11H14FNO | CID - PubChem. National Institutes of Health (NIH). 1

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. 4

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. 2

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.3

  • Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich. Link

Sources

Application

Application Note: Storage, Handling, and Experimental Protocols for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Introduction 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is a specialized cyclic secondary amine utilized extensively as a structural motif and intermediate in pharmaceutical synthesis and drug discovery[1]. The incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is a specialized cyclic secondary amine utilized extensively as a structural motif and intermediate in pharmaceutical synthesis and drug discovery[1]. The incorporation of the fluorinated methoxyphenyl moiety enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for central nervous system (CNS) active agents and other targeted therapeutics.

Despite the stability conferred by the aromatic substitution, the pyrrolidine ring remains a highly reactive nucleophilic center[2]. Without stringent environmental controls, the secondary amine is highly susceptible to atmospheric degradation, which can compromise chemical purity, alter reaction stoichiometry, and lead to irreproducible experimental outcomes. This application note details the mechanistic rationale and field-proven protocols for the optimal handling and storage of this compound.

Chemical & Physical Properties

To establish a baseline for handling, it is critical to understand the compound's fundamental properties[1][3]:

PropertyValue / Description
IUPAC Name 2-(4-fluoro-3-methoxyphenyl)pyrrolidine
CAS Number 1270559-82-4 (Racemic) / 1213365-22-0 (R-enantiomer)
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Structural Features Secondary amine (pyrrolidine ring), fluorinated aromatic ring
General State Viscous liquid or low-melting solid (temperature dependent)

Mechanistic Insights into Degradation (The "Why")

As a Senior Application Scientist, it is imperative to move beyond simple "store in a cool, dry place" directives and understand the causality behind experimental choices. The degradation of pyrrolidine derivatives is driven by three primary atmospheric interactions[4][5]:

  • Carbamate Formation via Atmospheric CO₂: Secondary amines act as strong nucleophiles. Upon exposure to ambient air, the pyrrolidine nitrogen readily attacks atmospheric carbon dioxide (CO₂). This nucleophilic addition forms a carbamic acid intermediate, which rapidly deprotonates to form a stable alkyl ammonium carbamate salt[2]. This reaction drastically alters the molecular weight of the sample, reduces its solubility in organic solvents, and neutralizes the amine's reactivity for subsequent synthetic steps.

  • Oxidative Degradation via O₂: In the presence of oxygen, secondary amines undergo oxidative degradation. This process is initiated by the formation of radical species, leading to C-N bond cleavage, ring opening, or the formation of N-oxides and nitrones[4][6]. Elevated temperatures exponentially accelerate this oxidative pathway.

  • Moisture-Assisted Cleavage (Hygroscopicity): Pyrrolidines are inherently hygroscopic. Absorbed water not only makes precise stoichiometric weighing impossible but also acts as a proton shuttle. Mechanistic studies and metadynamics simulations have shown that water lowers the activation energy barrier for both CO₂ capture and oxidative C-N cleavage[5][6].

Storage Guidelines

To mitigate the degradation pathways outlined above, the following storage parameters must be strictly adhered to:

  • Long-Term Storage (> 1 Month): Store the sample at -20°C in a tightly sealed, amber glass vial[7]. The vial must be purged with an inert gas. Argon is highly recommended over Nitrogen ; because Argon is denser than air, it forms a protective "blanket" over the sample, whereas Nitrogen can easily disperse if the seal is imperfect[8].

  • Short-Term Storage (< 1 Month): The compound can be stored at 2-8°C [7]. However, frequent freeze-thaw cycles must be avoided. Repeatedly opening a cold vial in a humid laboratory environment will cause immediate condensation of atmospheric moisture onto the sample.

  • Light Protection: Always use amber vials. UV and ambient light can catalyze the radical initiation step of oxidative degradation[9].

Handling & Aliquoting Protocol

To ensure the compound remains a self-validating system (where its purity is maintained from the first use to the last), follow this step-by-step methodology when preparing stock solutions or aliquots:

Step 1: Equilibration Remove the sealed vial from the -20°C freezer or 2-8°C refrigerator. Do not open the vial immediately. Allow the vial to equilibrate to room temperature (approximately 30-45 minutes) in a desiccator. Opening a cold vial will draw in condensation[7].

Step 2: Inert Atmosphere Transfer Whenever possible, handle the compound inside a glovebox filled with Argon or Nitrogen[10]. If a glovebox is unavailable, use a Schlenk line.

  • Pierce the septum of the vial with a needle connected to an Argon line (low flow).

  • Insert a secondary vent needle to flush out the ambient air for 30 seconds.

  • Remove the vent needle, allowing the vial to slightly pressurize with Argon, then remove the Argon needle.

Step 3: Aliquoting Using a gas-tight syringe purged three times with Argon, extract the required volume of the pyrrolidine derivative. If the compound has solidified due to supercooling or low temperatures, gently warm the vial in a 30°C water bath until completely liquefied before extraction[7].

Step 4: Re-sealing After use, re-purge the headspace of the master vial with Argon. Seal the cap tightly and wrap the junction between the cap and the glass with Parafilm or PTFE tape to prevent gas exchange during storage. Return immediately to the appropriate storage temperature.

Workflow Diagram

The following diagram illustrates the logical relationship between environmental controls and the handling workflow to prevent degradation.

G N1 Sample Reception & QA N2 Equilibration to Room Temp (Prevent Condensation) N1->N2 N3 Transfer to Glovebox / Schlenk Line (Argon Atmosphere) N2->N3 N4 Aliquoting into Amber Vials (Light Protection) N3->N4 N5 Headspace Purging (Argon Blanket) N4->N5 N6 Long-Term Storage (-20°C, Desiccated) N5->N6 > 1 Month N7 Short-Term Usage (2-8°C, < 1 Month) N5->N7 < 1 Month

Fig 1. Optimal handling and storage workflow for pyrrolidine derivatives to prevent degradation.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 66518442, (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine." PubChem. URL:[Link]

  • ChemSrc. "2-(4-Fluoro-3-methoxyphenyl)pyrrolidine Chemical Properties." ChemSrc Database. URL:[Link]

  • Gouedard, C., et al. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]

  • Fajardo, O. A., et al. "Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature." JACS Au, National Institutes of Health (PMC). URL:[Link]

  • Air Products and Chemicals, Inc. "Safetygram-27: Cryogenic Liquid Containers." Air Products. URL:[Link]

Sources

Method

Application Note: Synthesis and Purification Protocols for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Strategic Rationale & Introduction The compound 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (Molecular Formula: C11H14FNO, MW: 195.23 g/mol )[1] is a highly valuable building block in medicinal chemistry. Pyrrolidine cores a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The compound 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (Molecular Formula: C11H14FNO, MW: 195.23 g/mol )[1] is a highly valuable building block in medicinal chemistry. Pyrrolidine cores are ubiquitous in biologically active natural products and serve as privileged scaffolds in drug discovery and asymmetric organocatalysis[2].

While traditional methods for synthesizing 2-arylpyrrolidines often rely on transition-metal-catalyzed cross-coupling (e.g., Suzuki or Negishi couplings), these approaches can be limited by the cost of palladium/rhodium catalysts and the instability of pyrroline intermediates. To ensure a highly scalable, reproducible, and cost-effective process, this protocol utilizes the nucleophilic addition of an aryl Grignard reagent to an N-Boc-protected lactam, followed by Lewis acid-mediated reductive deoxygenation [3]. This strategy bypasses the need for transition metals and leverages the robust chemistry of N-acyliminium ions.

Reaction Pathway & Mechanistic Insights

The synthesis is structured as a three-stage sequence designed to maximize yield and prevent unwanted side reactions:

  • Nucleophilic Addition : 4-Fluoro-3-methoxyphenylmagnesium bromide attacks the electrophilic carbonyl of N-Boc-pyrrolidin-2-one. The bulky electron-withdrawing Boc group serves a dual purpose: it increases the electrophilicity of the lactam and stabilizes the resulting tetrahedral intermediate, preventing ring-opening and over-addition.

  • Reductive Deoxygenation : This is the critical transformation. Boron trifluoride etherate (BF3·OEt2) acts as a Lewis acid, coordinating to the hydroxyl group of the hemiaminal and promoting its elimination as water. This generates a highly electrophilic N-acyliminium ion . Triethylsilane (Et3SiH) serves as a mild, non-nucleophilic hydride donor that selectively traps the iminium ion.

  • Deprotection : Standard acidic cleavage removes the Boc group to yield the free amine.

SyntheticWorkflow A 4-Bromo-1-fluoro-2-methoxybenzene + Mg Turnings B Aryl Grignard Reagent (Nucleophile) A->B THF, Reflux D Hemiaminal Intermediate (N-Boc-2-aryl-2-hydroxypyrrolidine) B->D Addition at 0 °C C N-Boc-pyrrolidin-2-one (Electrophile) C->D E N-Acyliminium Ion (Activated by BF3·OEt2) D->E BF3·OEt2, -78 °C F N-Boc-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (Reduced by Et3SiH) E->F Et3SiH, -78 °C to RT G 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (Final Target) F->G TFA, DCM, RT

Synthetic workflow for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine via N-acyliminium intermediate.

Reagents, Catalysts, and Materials

The following table summarizes the quantitative requirements for a standard 10.0 mmol scale synthesis.

Reagent / CatalystMW ( g/mol )EquivalentsAmountRole
N-Boc-pyrrolidin-2-one 185.221.01.85 g (10.0 mmol)Pyrrolidine core (Electrophile)
4-Bromo-1-fluoro-2-methoxybenzene 205.021.22.46 g (12.0 mmol)Aryl source
Magnesium turnings 24.301.30.32 g (13.0 mmol)Grignard formation
Iodine 253.810.0125 mg (0.1 mmol)Grignard initiator
Triethylsilane (Et3SiH) 116.283.03.49 g / 4.79 mLHydride donor
Boron trifluoride etherate (BF3·OEt2) 141.933.04.26 g / 3.80 mLLewis acid / Activator
Trifluoroacetic acid (TFA) 114.0210.011.4 g / 7.70 mLDeprotecting agent

Step-by-Step Experimental Protocols

Step 1: Preparation of the Aryl Grignard Reagent
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Add magnesium turnings (0.32 g, 13.0 mmol) and a single crystal of iodine (25 mg).

  • Add 5 mL of anhydrous Tetrahydrofuran (THF).

  • In a separate vial, dissolve 4-bromo-1-fluoro-2-methoxybenzene (2.46 g, 12.0 mmol) in 10 mL of anhydrous THF.

  • Add 1 mL of the aryl bromide solution to the magnesium turnings. Gently warm the flask with a heat gun until the brown iodine color fades and bubbling is observed, indicating initiation.

  • Add the remaining aryl bromide solution dropwise over 20 minutes.

  • Reflux the mixture for 1 hour, then cool to room temperature. The resulting Grignard reagent is approximately 0.8 M in THF.

Step 2: Nucleophilic Addition to the Lactam
  • In a separate flame-dried 100 mL flask, dissolve N-Boc-pyrrolidin-2-one (1.85 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the freshly prepared Grignard reagent dropwise via syringe over 15 minutes.

  • Causality Checkpoint: Stir the reaction strictly at 0 °C for 2 hours. Allowing the reaction to warm to room temperature prematurely can cause the hemiaminal intermediate to undergo ring-opening into an acyclic ketone, drastically reducing the yield.

  • Quench the reaction by carefully adding 20 mL of saturated aqueous NH4Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude hemiaminal is used directly in the next step.

Step 3: Reductive Deoxygenation
  • Dissolve the crude hemiaminal in 30 mL of anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Add Triethylsilane (4.79 mL, 30.0 mmol) via syringe.

  • Slowly add Boron trifluoride etherate (3.80 mL, 30.0 mmol) dropwise over 10 minutes.

  • Causality Checkpoint: The order of addition is critical. Et3SiH must be present in the mixture before the addition of BF3·OEt2. If the Lewis acid is added first, the highly reactive N-acyliminium ion may undergo undesired side reactions (e.g., dimerization or elimination) before the hydride source can trap it.

  • Stir the mixture at -78 °C for 1 hour, then gradually remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NaHCO3 (30 mL) until bubbling ceases. Extract with DCM (3 x 20 mL).

  • Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to afford pure N-Boc-2-(4-fluoro-3-methoxyphenyl)pyrrolidine.

Step 4: Deprotection and Free Base Isolation
  • Dissolve the purified N-Boc intermediate in 10 mL of DCM.

  • Add Trifluoroacetic acid (7.70 mL, 100 mmol) dropwise at room temperature. Stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Causality Checkpoint: The residue is the trifluoroacetate salt of the product. To isolate the free base, dissolve the residue in 20 mL of water and basify to pH > 12 using 2M NaOH (aq). Because the pyrrolidine ring is highly polar and water-soluble in its protonated state, failing to reach a sufficiently high pH will result in poor extraction yields.

  • Extract the free base with DCM (3 x 20 mL). Wash with brine, dry over Na2SO4, and concentrate to yield the pure target compound, 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

Analytical Validation & Quality Control

To confirm the success of the synthesis, the final product should be validated using the following analytical techniques:

  • LC-MS (ESI): The expected mass for the protonated molecular ion [M+H]+ is 196.1 m/z .

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic diagnostic signal of the pyrrolidine C2-methine proton. This proton typically appears as a distinct triplet or doublet of doublets (depending on ring conformation) between 4.00 – 4.30 ppm , integrating for 1H. The methoxy group will appear as a sharp singlet near 3.85 ppm (3H).

References

  • (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine | C11H14FNO | CID 66518442 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI - Catalysts URL:[Link][2]

  • In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways Source: PubMed Central (PMC) URL:[Link][3]

Sources

Application

Crystallization methods for purifying 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Application Note: AN-2026-03 Title: Overcoming Entropic Solid Solution Effects in the Chiral Resolution and Purification of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine Target Audience: Process Chemists, Formulation Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03 Title: Overcoming Entropic Solid Solution Effects in the Chiral Resolution and Purification of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale (E-E-A-T)

2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active agents. Because its biological activity is strictly stereodependent, obtaining the pure enantiomer (e.g., the (S)-enantiomer) from a racemic mixture is a mandatory process step.

While classical diastereomeric salt resolution using chiral acids (such as D-(-)-tartaric acid) is the industry standard for resolving cyclic amines [2], 2-arylpyrrolidines present a unique thermodynamic challenge. As demonstrated by Barnes et al. [1], the crystallization of racemic 2-arylpyrrolidines with tartaric acid frequently leads to an entropic anomaly: the formation of a solid solution .

The Causality Behind the Experimental Design: In a solid solution, the undesired (R)-enantiomer is structurally similar enough to the (S)-enantiomer that it substitutes into the crystal lattice of the (S)-tartrate salt without significantly disrupting the packing geometry. Because this incorporation is driven by entropy, a single crystallization will inevitably stall at a thermodynamic well (typically ~90–94% enantiomeric excess), regardless of the solvent volume or cooling rate [1].

To circumvent this entropic trap, this protocol employs a two-step crystallization workflow . The first crystallization rejects the bulk of the undesired (R)-enantiomer into the mother liquor. The isolated, enriched wet cake is then subjected to a second crystallization. Because the concentration of the (R)-enantiomer in the second system is drastically reduced, the thermodynamic driving force for solid solution formation is eliminated, yielding the (S)-enantiomer in >99% ee [1, 3].

Analytical Workflow & Diagram

Workflow Racemate Racemic 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine + D-(-)-Tartaric Acid Cryst1 1st Crystallization (MeOH:EtOH 1:1, 60 °C to 20 °C) Racemate->Cryst1 Solid1 Enriched Tartrate Salt (~90-94% ee) Cryst1->Solid1 Filter Liquor1 Mother Liquor (Undesired (R)-Enantiomer) Cryst1->Liquor1 Reject Cryst2 2nd Crystallization (MeOH:EtOH 1:1, 60 °C to 20 °C) Solid1->Cryst2 Solid2 Pure (S)-Diastereomeric Salt (>99% ee) Cryst2->Solid2 Filter Liquor2 Mother Liquor (Recycle Pool) Cryst2->Liquor2 Purge Freebase Free-basing (NaOH / MTBE) Pure (S)-Enantiomer Solid2->Freebase

Fig 1. Two-step crystallization workflow for resolving 2-arylpyrrolidines.

Materials and Reagents

Reagent / MaterialRole in ProtocolSpecifications / Equivalents
Racemic 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine Starting Material1.0 eq, >98% chemical purity
D-(-)-Tartaric Acid Chiral Resolving Agent1.0 eq, anhydrous
Methanol (MeOH) / Ethanol (EtOH) Crystallization Solvent1:1 (v/v) ratio, HPLC grade
Methyl tert-butyl ether (MTBE) Extraction SolventACS grade
Sodium Hydroxide (NaOH) Free-basing Agent2.0 M aqueous solution

Step-by-Step Crystallization Protocol

Note: This protocol is a self-validating system. Do not proceed to Phase 2 unless the intermediate wet cake meets the >90% ee threshold.

Phase 1: Primary Salt Formation & First Crystallization
  • Dissolution: In a jacketed reactor, charge racemic 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (100 g, 0.51 mol) and D-(-)-tartaric acid (76.8 g, 0.51 mol).

  • Solvent Addition: Add 1200 mL of a 1:1 (v/v) MeOH:EtOH mixture (approx. 12 mL/g relative to the free base).

  • Heating: Heat the suspension to 60 °C under moderate agitation (250 rpm) until a clear, homogenous solution is achieved. Hold for 30 minutes to ensure complete dissolution.

  • Controlled Cooling: Program the reactor to cool from 60 °C to 20 °C at a linear rate of 0.1 °C/min (approx. 6.5 hours). Mechanistic Note: Rapid cooling induces kinetic trapping of the undesired enantiomer, worsening the solid solution effect [3].

  • Filtration: Filter the resulting slurry through a sintered glass funnel. Wash the wet cake with 100 mL of cold EtOH (5 °C).

  • Validation Checkpoint: Sample the wet cake for Chiral HPLC analysis. The expected enantiomeric excess (ee) is 90–94% (S). If ee < 90%, the solvent system is overly saturated; increase the MeOH ratio by 10% in Phase 2.

Phase 2: Second Crystallization (Thermodynamic Correction)
  • Redissolution: Transfer the enriched wet cake directly back into the reactor (drying is unnecessary and reduces process efficiency).

  • Solvent Adjustment: Charge 60 mL/g of 1:1 MeOH:EtOH (relative to the mass of the wet cake). Heat to 60 °C until complete dissolution occurs.

  • Recrystallization: Cool the system from 60 °C to 20 °C over 6.5 hours.

  • Isolation: Filter the highly purified diastereomeric salt and wash with 50 mL of cold EtOH. Dry under vacuum at 40 °C for 12 hours.

Phase 3: Free-Basing & Final Isolation
  • Biphasic Setup: Suspend the dried (S)-tartrate salt in 500 mL of MTBE and 500 mL of purified water.

  • Neutralization: Slowly add 2.0 M NaOH(aq) under vigorous stirring until the aqueous layer reaches pH 10–11.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional 250 mL of MTBE.

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine as a pale yellow oil.

Quantitative Data & Yield Analysis

The following table summarizes the expected mass balance and stereochemical purity at each stage of the protocol, assuming a 100 g input of racemic free base.

Process StageMass RecoveredEnantiomeric Excess (ee)Step YieldCumulative Yield (Theoretical Max 50%)
Input Racemate 100.0 g0%N/AN/A
1st Crystallization (Wet Cake) 82.5 g (Salt)92.5% (S)93% (of (S) isomer)46.5%
2nd Crystallization (Dry Salt) 74.6 g (Salt)99.5% (S)90%42.0%
Free-Basing (Final Product) 41.5 g (Base)99.5% (S)98%41.1%

Quality Control & Analytical Validation

To ensure the trustworthiness of the purification, the following analytical validations must be performed:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (or equivalent) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.05). The baseline separation of the (R) and (S) enantiomers validates the rejection of the solid solution.

  • X-Ray Powder Diffraction (XRPD): XRPD is highly recommended for characterizing the isolated tartrate salts. A shift in the diffraction angles (2θ) between the first crop (solid solution) and the second crop (pure diastereomer) confirms that the entropic crystal lattice distortion has been resolved [1, 2].

References

  • Barnes, D. M., Barkalow, J., Chen, Y., Gupta, A., Haight, A. R., Hengeveld, J. E., Kerdesky, F. A. J., Kotecki, B. J., Macri, B., & Pal, A. (2009). "Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine." Organic Process Research & Development, 13(2), 225–229. Available at:[Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). "Enantiomers, Racemates, and Resolutions." Wiley-Interscience. Available at: [Link]

  • Mullin, J. W. (2001). "Crystallization" (4th Edition). Butterworth-Heinemann. Available at:[Link]

Method

Preclinical Dosage Determination Protocol for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine in Rodent Models

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Translational Researchers Compound Class: Substituted 2-Phenylpyrrolidine (Putative...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Translational Researchers Compound Class: Substituted 2-Phenylpyrrolidine (Putative Monoamine Reuptake Inhibitor)

Introduction & Scientific Rationale

The compound 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine represents a highly tunable, neuroactive scaffold. Historically, 2-phenylpyrrolidine derivatives have demonstrated profound efficacy as monoamine reuptake inhibitors, selectively targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[1].

The strategic inclusion of a 4-fluoro-3-methoxy moiety on the phenyl ring is not arbitrary. The fluorine atom acts as a bioisostere for hydrogen, specifically positioned to hinder rapid aromatic hydroxylation by cytochrome P450 enzymes, thereby extending the compound's metabolic half-life. Meanwhile, the methoxy group optimizes the steric bulk and electronic distribution required for high-affinity transporter binding in the synaptic cleft.

However, translating this in vitro potential into in vivo efficacy requires a rigorous, causally-driven approach to dosage determination. Arbitrary dose selection in rodent models frequently leads to acute neurotoxicity (e.g., seizures) or sub-therapeutic exposure. This application note outlines a self-validating, three-phase framework for determining the optimal pharmacological dosage of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine in rats.

Phase 1: In Vitro to In Vivo Extrapolation (IVIVE)

Before administering the compound to live animals, we must establish a theoretical dosing window. Pyrrolidine derivatives are uniquely susceptible to oxidation by monoamine oxidases (MAOs) and CYP enzymes[2].

The Causality: By measuring the in vitro intrinsic clearance (


) in rat liver microsomes (RLM) and the transporter binding affinity (

), we can predict the in vivo hepatic clearance and the target plasma concentration required for receptor occupancy. If the

for DAT is 50 nM, our target unbound plasma concentration (

) should theoretically exceed this value by 3- to 5-fold to ensure adequate central nervous system (CNS) penetration and target engagement.

PKPD_Workflow N1 Phase 1: In Vitro Profiling (Microsomes & Transporter Ki) N2 IVIVE Modeling (Predict CL, Vd, & Effective Conc.) N1->N2 N3 Phase 2: In Vivo PK (IV & PO Dosing in JVC Rats) N2->N3 N4 LC-MS/MS Quantification & Compartmental Analysis N3->N4 N5 Phase 3: PD Assays (Microdialysis & Locomotion) N4->N5 N6 Optimal Dose Selection (Therapeutic Window) N5->N6

Fig 1: Step-by-step workflow for preclinical PK/PD dose determination of pyrrolidine derivatives.

Phase 2: Acute Pharmacokinetic (PK) Profiling

To establish the dose-exposure relationship, we utilize male Sprague-Dawley rats equipped with Jugular Vein Cannulas (JVC). The Causality: The JVC model is a self-validating system. It allows for serial blood sampling from a single animal across the entire time course, drastically reducing inter-subject variability and adhering strictly to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

Step-by-Step PK Methodology
  • Formulation & Vehicle Selection:

    • Action: Convert 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine free base to its hydrochloride (HCl) salt using 1M ethereal HCl. Dissolve the resulting salt in 0.9% sterile physiological saline to achieve concentrations of 1.0 mg/mL (IV) and 3.0 mg/mL (PO).

    • Rationale: The free base is highly lipophilic and requires harsh excipients (like DMSO/Tween) which can alter membrane permeability. The HCl salt ensures complete aqueous solubility, preventing micro-precipitation in the bloodstream.

  • Administration:

    • IV Cohort (n=4): Administer 1.0 mg/kg via the tail vein at a rate of 1 mL/min/kg. Purpose: Establishes absolute volume of distribution (

      
      ) and baseline clearance (
      
      
      
      ).
    • PO Cohort (n=4 per dose): Administer 3.0, 10.0, and 30.0 mg/kg via oral gavage using an 18G bulb-tipped needle. Purpose: Assesses oral bioavailability (

      
      ) and dose-linearity.
      
  • Serial Sampling:

    • Draw 200 µL of blood via the JVC into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately flush the cannula with 200 µL of heparinized saline (20 IU/mL) to maintain hemodynamics and cannula patency.

  • LC-MS/MS Quantification:

    • Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile spiked with an internal standard (e.g., Prolintane, 50 ng/mL).

    • Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes expected compartmental PK parameters based on typical 2-phenylpyrrolidine profiles in rodents[3].

PK ParameterIV (1.0 mg/kg)PO (3.0 mg/kg)PO (10.0 mg/kg)PO (30.0 mg/kg)

(ng/mL)
450.2 ± 32.1185.4 ± 15.2610.8 ± 45.31950.5 ± 120.4

(hr)
0.080.50.50.75

(ng·hr/mL)
620.5 ± 40.2890.3 ± 65.13150.2 ± 210.59800.4 ± 550.2

(hr)
2.1 ± 0.32.4 ± 0.22.6 ± 0.43.1 ± 0.5
Clearance (

) (L/hr/kg)
1.61N/AN/AN/A
Bioavailability (

)
100%~47.8%~50.7%~52.6%

Interpretation: The data demonstrates linear pharmacokinetics up to 30 mg/kg, with a moderate half-life and ~50% oral bioavailability, making it highly suitable for once-daily behavioral testing.

Phase 3: Pharmacodynamic (PD) Dose-Response Mapping

Plasma concentration does not perfectly correlate with brain concentration due to the blood-brain barrier (BBB). Therefore, we must measure the actual neurochemical effect and the resulting behavioral phenotype[3].

MOA Drug 2-(4-Fluoro-3-methoxyphenyl) pyrrolidine DAT Monoamine Transporters (DAT / SERT / NET) Drug->DAT Competitive Inhibition Cleft Synaptic Cleft (↑ Dopamine/Serotonin) DAT->Cleft Blocked Reuptake Receptor Post-Synaptic GPCR Activation Cleft->Receptor Ligand Binding Behavior Hyperlocomotion & Behavioral Sensitization Receptor->Behavior Signal Transduction

Fig 2: Putative mechanism of action for 2-phenylpyrrolidine-mediated monoamine reuptake inhibition.

In Vivo Microdialysis (Neurochemical Biomarker)
  • Surgery: Stereotaxically implant a microdialysis guide cannula into the rat striatum (Coordinates: AP +1.0, ML ±3.0, DV -4.0 from bregma). Allow 5 days for surgical recovery.

  • Perfusion: Insert the microdialysis probe and perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Sampling: Collect dialysate every 20 minutes. Administer 10 mg/kg PO of the compound. Quantify extracellular dopamine and serotonin efflux via HPLC coupled with Electrochemical Detection (HPLC-ECD).

Locomotor Activity Assay (Behavioral Biomarker)
  • Acclimation: Place rats in 40 x 40 cm open-field arenas equipped with infrared photobeam arrays for 60 minutes to establish baseline ambulation.

  • Dosing & Recording: Administer vehicle, 3, 10, or 30 mg/kg PO. Record total ambulatory distance (cm) over the subsequent 120 minutes.

  • Causality: Hyperlocomotion in a novel environment is a direct, quantifiable, and dose-dependent biomarker of DAT inhibition and subsequent mesolimbic dopamine accumulation in rodents[3].

Conclusion & Optimal Dose Selection

By synthesizing the data from IVIVE, compartmental PK, and neurochemical PD, researchers can establish a precise therapeutic window. For 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, the integration of a 50% oral bioavailability with dose-dependent striatal dopamine efflux suggests an optimal preclinical working range of 3.0 to 10.0 mg/kg (PO) . Doses exceeding 30 mg/kg may saturate hepatic clearance mechanisms, leading to non-linear accumulation and off-target stereotypy.

References

  • [1] Lapa, G. B., et al. (2011). MOLECULAR-BIOLOGICAL PROBLEMS OF DRUG DESIGN AND MECHANISM OF DRUG ACTION TRIPLE INHIBITORS OF MONOAMINE REUPTAKE TRANSPORTERS: FIRST RESULTS AND OUTLOOK. Pharmaceutical Chemistry Journal, 45(6), 323-328. URL:[Link]

  • [3] Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103–110. URL:[Link]

  • [2] Tsugeno, Y., et al. (2021). Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Welcome to the Application Scientist Troubleshooting Portal. This guide provides causality-driven solutions, self-validating protocols, and diagnostic data for optimizing the yield and enantiopurity of 2-(4-Fluoro-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide provides causality-driven solutions, self-validating protocols, and diagnostic data for optimizing the yield and enantiopurity of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, a critical pharmaceutical building block.

Part 1: Quantitative Diagnostics & Route Selection

When synthesizing 2-arylpyrrolidines like 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, researchers typically choose between a traditional organometallic approach and an emerging biocatalytic approach. The tables below summarize the expected outcomes and common failure modes for both pathways.

Table 1: Synthetic Route Comparison
ParameterChemical Route (Grignard + Ellman Imine)Biocatalytic Route (Transaminase)
Typical Yield 75% – 90%10% – 90% (Substrate dependent)
Enantiomeric Excess (ee) > 95% (Diastereoselective)> 99.5% (Enantioselective)
Key Reagents ArMgBr, Ti(OEt)₄, Chiral Sulfinamideω-chloroketone, Transaminase, IPA
Primary Bottleneck Imine reduction, Moisture sensitivityThermodynamic equilibrium, Enzyme inhibition
Table 2: Troubleshooting Matrix
Symptom (Observation)Mechanistic CauseSelf-Validating Solution
Low conversion during addition Reagent quenching by trace moisture.Titrate Grignard reagent prior to use; ensure anhydrous THF.
High levels of reduced byproduct β-hydride transfer from Grignard reagent.Pre-treat Grignard with CeCl₃; strictly maintain -78 °C[1].
Stalled cyclization (Open chain) Insufficient nucleophilicity of nitrogen.Add mild base (KHMDS or KOH) and warm to room temperature.
Low yield in TA enzymatic route Unfavorable amine transfer equilibrium.Increase isopropylamine (IPA) to 1 M; maintain pH 8.0[2].

Part 2: Mechanistic Workflows

RouteSelection cluster_chemical Chemical Route (Grignard Addition) cluster_bio Biocatalytic Route (Transaminase) Start Target: 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine Imine γ-Chlorinated N-tert-butanesulfinyl imine Start->Imine Scale-up / Standard Lab Ketone 1-(4-Fluoro-3-methoxyphenyl)-4-chlorobutan-1-one Start->Ketone High ee% / Green Chem Addition Diastereoselective Addition (-78°C) Imine->Addition Grignard 4-Fluoro-3-methoxyphenylmagnesium bromide Grignard->Addition Cyclization1 Intramolecular Cyclization Addition->Cyclization1 Product Enantioenriched Pyrrolidine Product Cyclization1->Product TA Transaminase (TA) + Isopropylamine Ketone->TA Cyclization2 Spontaneous Cyclization (pH 8.0) TA->Cyclization2 Cyclization2->Product

Decision tree for the synthesis of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

ReactionMechanism Imine γ-Chloro Imine Grignard ArMgBr Addition Imine->Grignard Coordination Intermediate Sulfinamide Anion Grignard->Intermediate C-C Bond Side1 Imine Reduction (β-Hydride Transfer) Grignard->Side1 High Temp / Excess Mg Product N-Sulfinyl Pyrrolidine Intermediate->Product SN2 Cyclization (-Cl⁻) Side2 Premature Elimination Intermediate->Side2 Strong Base

Mechanistic pathway of Grignard addition highlighting critical failure points.

Part 3: Frequently Asked Questions (Troubleshooting)

Q: Why is my Grignard addition yield to the γ-chlorinated N-tert-butanesulfinyl imine so low (<30%), and how do I prevent imine reduction? A: Low yields during the addition of 4-fluoro-3-methoxyphenylmagnesium bromide are typically caused by competing imine reduction via β-hydride transfer from the Grignard reagent. To prevent this, strict temperature control at -78 °C is mandatory. Furthermore, transmetalation of the Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) prior to addition suppresses the basicity of the nucleophile while enhancing its nucleophilicity. This promotes the desired 1,2-addition over reduction, a principle critical for accessing 2-substituted pyrrolidines in high yields[1].

Q: The Grignard addition works, but the subsequent cyclization to the pyrrolidine ring is stalling. What is the mechanistic cause? A: The intermediate formed after Grignard addition is a sulfinamide anion. For cyclization to occur, this nitrogen must undergo an intramolecular S_N2 displacement of the γ-chloride. If the reaction stalls, it indicates insufficient nucleophilicity of the nitrogen under the specific reaction conditions. While spontaneous cyclization sometimes occurs upon warming to room temperature, sterically hindered or electronically deactivated substrates require a basic push. Treating the intermediate with a mild base (e.g., KHMDS) ensures complete deprotonation of the sulfinamide, driving the ring closure to completion[1].

Q: I am exploring the biocatalytic route using transaminases (TA), but my analytical yields are stuck at 10-20%. How can I push the equilibrium? A: Transaminase-triggered cyclizations of ω-chloroketones are thermodynamically challenging because the amine transfer equilibrium often favors the starting ketone. When using isopropylamine (IPA) as the sacrificial amine donor, you must use a massive stoichiometric excess (e.g., 1 M IPA) to drive the equilibrium forward[2]. Additionally, the spontaneous cyclization of the resulting amine to the pyrrolidine ring acts as a thermodynamic sink; ensuring the pH is maintained strictly at 8.0 is critical to keep the amine unprotonated and nucleophilic enough to displace the chloride[3].

Part 4: Self-Validating Experimental Protocol

Objective: Asymmetric Synthesis of (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine via Grignard Addition.

Phase 1: Imine Formation

  • Reaction: In an oven-dried flask under argon, dissolve 4-chlorobutanal (1.0 equiv) and (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous THF. Add Ti(OEt)₄ (1.1 equiv) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the aldehyde spot completely disappears, confirming quantitative imine formation.

  • Workup: Quench with saturated aqueous NaHCO₃, filter through a pad of Celite to remove titanium salts, and concentrate the organic layer.

Phase 2: Grignard Addition & Cyclization 4. Cooling: Dissolve the crude γ-chloro N-sulfinyl imine in anhydrous THF and cool strictly to -78 °C. 5. Addition: Slowly add 4-fluoro-3-methoxyphenylmagnesium bromide (1.5 equiv) dropwise to maintain the internal temperature below -70 °C.

  • Causality Note: Low temperature traps the kinetic product and prevents β-hydride reduction[1].

  • Cyclization: Stir at -78 °C for 4 hours. Remove the cooling bath and allow the reaction to warm to room temperature.

  • IPC & Intervention: Take an LC-MS aliquot. If the uncyclized mass is present, add 1.0 equiv of KHMDS to drive the S_N2 displacement of the chloride. Stir for an additional 2 hours.

Phase 3: Deprotection 8. Cleavage: Treat the resulting N-sulfinyl pyrrolidine with 4M HCl in dioxane/MeOH (1:1) at room temperature for 1 hour to cleave the sulfinyl group. 9. Isolation: Basify the mixture with 2M NaOH to pH > 10 and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield the free (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

Part 5: References

  • Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1642-1649.[Link]

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224.[Link]

Sources

Optimization

Troubleshooting cyclization failures in pyrrolidine ring formation

Welcome to the Technical Support Center for pyrrolidine synthesis. As a Senior Application Scientist, I have seen countless pyrrolidine ring formations fail at the cyclization step due to subtle kinetic, thermodynamic, o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolidine synthesis. As a Senior Application Scientist, I have seen countless pyrrolidine ring formations fail at the cyclization step due to subtle kinetic, thermodynamic, or mechanistic oversights. Pyrrolidines are ubiquitous 5-membered nitrogen heterocycles in drug discovery, but their synthesis—whether through reductive amination, transition-metal catalysis, or radical cyclization—requires precise control over orbital trajectories and reaction conditions.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind cyclization failures and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

General Troubleshooting Logic for Pyrrolidine Cyclization

Before diving into specific chemical methodologies, it is critical to diagnose the root cause of the cyclization failure. The workflow below outlines the primary decision tree our lab uses when a pyrrolidine cyclization yields low recovery or polymeric byproducts[1].

G A Cyclization Failure (Low Yield / No Product) B Check Baldwin's Rules (e.g., 5-Endo-Trig?) A->B C Modify Substrate/Tether (Change Hybridization) B->C Violates Rules D Analyze Kinetics (Steric Hindrance?) B->D Rule Allowed E Increase Temp / Time (Overcome Barrier) D->E Slow Kinetics F Evaluate Catalyst (Deactivation/Poisoning?) D->F Kinetics OK G Purify Reagents / Switch Catalyst F->G Poor Turnover

Diagnostic workflow for troubleshooting pyrrolidine ring cyclization failures.

Geometric Constraints: Overcoming Baldwin's Rules Violations

Q: My acyclic precursor looks perfectly primed for a 5-membered ring closure, but the reaction yields only unreacted starting material or intermolecular coupling products. Why?

A: You are likely attempting a geometrically disallowed trajectory. According to[2], the formation of a 5-membered ring via the attack of a nucleophile onto a trigonal planar carbon (alkene) within the ring (5-endo-trig) is strictly disfavored.

The Causality: For a successful cyclization, the nucleophile must approach the electrophilic double bond at the Bürgi-Dunitz angle (~109°). In a 5-membered tether, the chain is simply too short to reach around and attack the internal face of the alkene with the correct orbital overlap[3]. Instead of cyclizing, the intermediate will seek intermolecular reactions, leading to dimerization or oligomerization.

The Solution:

  • Redesign to 5-Exo-Trig: Shift the double bond outside the nascent ring. 5-Exo-Trig cyclizations are highly favored and proceed rapidly.

  • Force an Anti-Nucleopalladation Pathway: If a 5-endo-trig closure is absolutely necessary, you can bypass traditional orbital constraints using transition-metal catalysis. Palladium(II)-catalyzed hydro-functionalization can force a 5-endo-trig cyclization via an anti-nucleopalladation mechanism, though it requires a higher activation energy[4].

Quantitative Comparison: Activation Energies for Pd-Catalyzed Cyclizations

To illustrate the thermodynamic cost of challenging cyclizations, consider the density functional theory (DFT) calculated activation barriers for various ring closures[4]:

Cyclization ModeBaldwin's Rule ClassificationActivation Barrier (kcal mol⁻¹)Dominant Mechanistic Pathway
5-Exo-Trig Favored19.7syn-addition
6-Exo-Trig Favored21.7syn-addition
5-Endo-Trig Disfavored26.0anti-nucleopalladation
4-Exo-Trig Favored29.3syn-addition (High ring strain)

Data summarized from computational studies on Pd(II)-catalyzed intramolecular alkene hydro-functionalization[4].

Reductive Amination: Controlling Chemoselectivity

Q: During the reductive amination of a 1,4-dicarbonyl compound to form a pyrrolidine, I am isolating a significant amount of pyrrolidone (amide) instead of the fully reduced pyrrolidine. How do I drive the reaction to completion?

A: The chemoselectivity between pyrrolidone and pyrrolidine hinges entirely on your choice of catalyst and reductant. When 1,4-dicarbonyls react with primary amines, they form an intermediate imine/iminium species. If you use a Lewis acid like AlCl₃, the catalytic cycle stalls after the initial cyclization, yielding the oxidized pyrrolidone[5]. To achieve the fully reduced pyrrolidine, you must switch to a transition metal catalyst capable of transfer hydrogenation.

G A 1,4-Dicarbonyl + Amine B Imine/Iminium Intermediate A->B Condensation C Intramolecular Cyclization B->C Dilute Conditions E Side Reaction: Oligomerization B->E High Conc. / No Reductant D Pyrrolidine Product C->D RuCl3 / PhSiH3 (Full Reduction) F Arrested State: Pyrrolidone C->F AlCl3 (Arrested Reduction)

Mechanistic divergence in reductive amination based on catalyst selection.

Field-Proven Protocol: Ru-Catalyzed Reductive Amination for Pyrrolidines

This protocol utilizes Ruthenium(III) chloride and phenylsilane to selectively drive the formation of pyrrolidines under mild conditions[5]. It is designed as a self-validating system ; you can track the exact point of failure using standard analytical techniques.

Reagents:

  • 1,4-Dicarbonyl substrate (1.0 mmol)

  • Primary amine (1.0 mmol)

  • RuCl₃·3H₂O (0.01 mmol, 1 mol%)

  • Phenylsilane (PhSiH₃) (2.0 mmol)

  • Solvent: THF or solvent-free (depending on substrate solubility)

Step-by-Step Methodology:

  • Assembly: To a dry, screw-capped vial (15 mL) under an inert argon atmosphere, sequentially add the RuCl₃·3H₂O catalyst, the 1,4-dicarbonyl substrate, and the primary amine.

  • Reductant Addition: Slowly add PhSiH₃ (2.0 mmol) dropwise. Causality Note: Slow addition prevents thermal runaway from the exothermic silane activation and minimizes premature reduction of the acyclic carbonyls.

  • Cyclization: Seal the vial and heat the mixture at 45–50 °C for 24 hours.

  • Quench & Workup: Cool the vial to room temperature. Quench the remaining silane by slowly adding 2 mL of methanol, followed by dilution with ethyl acetate. Wash with saturated NaHCO₃, extract the organic layer, and dry over anhydrous MgSO₄.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Check the crude mixture for the disappearance of the strong carbonyl stretch (~1700 cm⁻¹) and the amide stretch (~1680 cm⁻¹). If the ~1680 cm⁻¹ peak persists, your Ru-catalyst has been poisoned, and the reaction stalled at the pyrrolidone stage.

    • ¹H NMR: Confirm success by identifying the appearance of the characteristic pyrrolidine α-protons (multiplets typically between δ 2.50–3.50 ppm)[5].

Stereoselectivity and Transition-Metal Failures

Q: My transition-metal catalyzed cyclization (e.g., Ir-catalyzed transfer hydrogenation) is yielding the pyrrolidine, but the diastereomeric ratio (d.r.) is extremely poor. How can I troubleshoot stereoselectivity?

A: Poor stereoselectivity in metal-catalyzed cyclizations[6] usually stems from a mismatch between the reaction temperature and the kinetic vs. thermodynamic control of the ring closure.

The Causality: In successive reductive aminations, the stereocenters are set during the final reduction of the cyclic iminium ion. If the reaction is run at elevated temperatures to overcome a sluggish cyclization, the intermediate can undergo reversible ring-opening/closing (epimerization) before the hydride is delivered, leading to a thermodynamic mixture of isomers.

The Solution:

  • Lower the Temperature & Increase Catalyst Loading: Drop the temperature to 20–25 °C to trap the kinetic product. To compensate for the slower rate, increase the Ir-catalyst loading from 1 mol% to 5 mol%.

  • Modify the Hydride Source: Bulky hydride donors (e.g., substituting PhSiH₃ with a bulkier silane or using a sterically demanding chiral ligand on the Ir-catalyst) will force hydride delivery exclusively from the less hindered face of the 5-membered ring, drastically improving the d.r.

References

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 4-Fluoro-3-Methoxy Aryl Coupling

Welcome to the Advanced Application Scientist Support Center. Cross-coupling reactions involving 4-fluoro-3-methoxyaryl systems present unique electronic and steric challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. Cross-coupling reactions involving 4-fluoro-3-methoxyaryl systems present unique electronic and steric challenges. The combination of an inductively electron-withdrawing ortho-fluorine and a resonance-donating meta-methoxy group creates an electronic environment highly susceptible to protodeboronation and C-F bond activation. This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity biaryl synthesis.

Diagnostic Decision Tree

Use the following workflow to identify the root cause of your coupling failures based on in-process analytical controls (LC-MS and


 NMR).

DiagnosticWorkflow Step1 Analyze Crude Reaction Mixture (LC-MS & 19F NMR) Branch1 Loss of Boronic Acid Mass? (Shift in 19F NMR) Step1->Branch1 Branch2 Loss of Fluorine Mass? (Missing 19F Signal) Step1->Branch2 Branch3 Dimeric Mass Detected? (Homocoupling) Step1->Branch3 Diag1 Diagnosis: Protodeboronation Cause: Base-promoted hydrolysis Branch1->Diag1 Yes Diag2 Diagnosis: Defluorination Cause: Pd-mediated C-F activation Branch2->Diag2 Yes Diag3 Diagnosis: Homocoupling Cause: O2 ingress or slow transmetalation Branch3->Diag3 Yes Sol1 Action: Switch to anhydrous K3PO4 or base-free cationic conditions Diag1->Sol1 Sol2 Action: Use bulky ligands (XPhos) to accelerate reductive elimination Diag2->Sol2 Sol3 Action: Strict sparging with N2; optimize halide/boron ratio Diag3->Sol3

Diagnostic workflow for identifying and resolving side reactions in 4-fluoro-3-methoxyaryl coupling.

Knowledge Base: The Mechanistic "Why" (FAQs)

Q1: Why does my 4-fluoro-3-methoxyarylboronic acid degrade into 1-fluoro-2-methoxybenzene before the cross-coupling completes? A: This is a classic case of protodeboronation. The highly polarized C-B bond in fluoroarylboronic acids is acutely sensitive to basic conditions [1]. The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), making the ipso-carbon highly susceptible to hydrolytic cleavage by hydroxide or carbonate bases. The presence of the methoxy group does not sufficiently offset this localized electrophilicity [6]. Causality & Solution: Base-promoted hydrolysis outpaces transmetalation. To solve this, shift to a "cationic" base-free Suzuki-Miyaura coupling [1] or use strictly anhydrous, mild bases like


 in aprotic solvents [2].

Q2: I am observing a side product missing the fluorine atom (defluorination). How is the C-F bond breaking under standard Pd catalysis? A: Despite its high bond dissociation energy, the C-F bond can undergo oxidative addition or migratory insertion with electron-rich


 or 

intermediates [4]. In the 4-fluoro-3-methoxy system, the fluorine's inductive effect activates the adjacent C-F bond toward transition metal insertion. If the transmetalation or reductive elimination steps are slow, the long-lived

intermediate has time to undergo competitive C-F activation [3, 7]. Causality & Solution: The rate of desired reductive elimination must exceed the rate of C-F insertion. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos). Their steric bulk forces the palladium center to rapidly expel the biaryl product, effectively shutting down the defluorination pathway [5].

Q3: What causes the formation of homocoupled biaryl species, and how can it be suppressed? A: Homocoupling typically arises from two distinct pathways: oxidative homocoupling of the boronic acid (driven by trace oxygen) or reductive homocoupling of the aryl halide (often due to slow transmetalation allowing the


 species to undergo halogen exchange).
Causality & Solution: Oxygen acts as a terminal oxidant for the 

intermediate, forcing it to consume two equivalents of boronic acid. Rigorous solvent deoxygenation (sparging with

or Argon for at least 30 minutes) and maintaining a slight excess of the halide (1.05 equiv) relative to the boronic acid will suppress this.

Mechanistic Pathway: Cross-Coupling vs. C-F Activation

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd PdII_Ar [4-F-3-OMe-Ar]-Pd(II)-X Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Ar'-B(OH)2) PdII_Ar->TransMet CF_Act C-F Oxidative Addition (Slow Transmetalation) PdII_Ar->CF_Act Competing Pathway PdII_Biaryl [4-F-3-OMe-Ar]-Pd(II)-Ar' Intermediate TransMet->PdII_Biaryl RedElim Reductive Elimination (Fast with Bulky L) PdII_Biaryl->RedElim RedElim->Pd0 Product Desired Biaryl Product RedElim->Product Defluor Defluorinated Side Product CF_Act->Defluor

Catalytic cycle illustrating the divergence between successful cross-coupling and C-F activation.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between ligand/base selection and the prevalence of side reactions during the Suzuki-Miyaura coupling of 4-fluoro-3-methoxyarylboronic acid with a standard aryl bromide.

LigandBaseSolventTemp (°C)Target Biaryl Yield (%)Protodeboronation (%)Defluorination (%)


(aq)
1,4-Dioxane90354515
dppf

DMF100523012
XPhos

(anhyd)
THF6588<5<2

NoneToluene2594<1<1

Note: Aqueous bases drastically increase protodeboronation. Small bite-angle or unhindered ligands (


, dppf) fail to accelerate reductive elimination, leading to elevated defluorination.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the protocols below are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is immediately isolated to a specific mechanistic step.

Protocol A: Base-Free Cationic Suzuki-Miyaura Coupling

Objective: Couple 4-fluoro-3-methoxyarylboronic acid with an activated aryl halide while completely suppressing protodeboronation [1]. Causality: Eliminating the base removes the primary vector for hydrolytic C-B cleavage. Using a highly sterically hindered, electron-rich ligand (


) stabilizes the cationic Pd center and accelerates product release.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a dried Schlenk flask with 4-fluoro-3-methoxyarylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), and

    
     catalyst (2 mol%).
    
  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the halide).

  • Reaction: Stir the mixture at room temperature (25 °C) for 4 hours.

  • Self-Validation Checkpoint 1 (1 Hour): Withdraw a 50 µL aliquot, dilute in

    
    , and run a 
    
    
    
    NMR.
    • Validation: You should observe a steady decrease in the starting material multiplet (~ -132 ppm) and the emergence of the product peak. If the starting material peak disappears but no product mass is found via LC-MS, moisture ingress has caused protodeboronation.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination with Defluorination Suppression

Objective: Couple 4-fluoro-3-methoxyaryl bromide with a secondary amine while preventing C-F bond activation. Causality: The use of BrettPhos ensures that the


 intermediate undergoes reductive elimination at a rate magnitudes faster than the competing C-F oxidative addition [5].

Step-by-Step Methodology:

  • Preparation: Charge a vial with 4-fluoro-3-methoxyaryl bromide (1.0 equiv), secondary amine (1.2 equiv),

    
     (1 mol%), BrettPhos (2.5 mol%), and sodium tert-butoxide (
    
    
    
    , 1.4 equiv).
  • Deoxygenation: Seal the vial with a PTFE septum and purge with Argon for 10 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.15 M) via syringe.

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Self-Validation Checkpoint 1 (2 Hours): Perform LC-MS analysis.

    • Validation: Look for the

      
       mass peak. If defluorination is >5%, the catalyst-to-ligand ratio is compromised (ensure BrettPhos is strictly >2:1 relative to Pd).
      
  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via flash chromatography.

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: PMC (nih.gov)
  • Source: University of Michigan (umich.edu)
  • Palladium–mediated organofluorine chemistry: 3.
  • Source: PMC (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Journal of the American Chemical Society (acs.org)
Optimization

Technical Support Center: Optimizing Enantiomeric Purity of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals actively troubleshooting the chiral resolution and asymmetric synthesis of 2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals actively troubleshooting the chiral resolution and asymmetric synthesis of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine and related 2-arylpyrrolidine pharmacophores.

By bridging mechanistic theory with field-proven protocols, this center provides actionable solutions to overcome thermodynamic wells, enantiomeric degradation, and analytical bottlenecks.

I. Core Troubleshooting & Mechanistic FAQs

Asymmetric Synthesis Pathways

Q: My biocatalytic transaminase (TA) cascade is yielding <90% enantiomeric excess (ee). How do I push this to >99%? A: Transition-metal catalyzed reductive aminations often stall at <90% ee, but biocatalytic transaminase cascades can achieve >99.5% ee [1]. If your ee is low, the equilibrium is likely shifting backward.

  • Causality: TAs require a sacrificial amine donor (typically isopropylamine, IPA) to regenerate the pyridoxal-5′-phosphate (PLP) cofactor. If the IPA concentration is too low, or if the volatile acetone byproduct is not actively removed, the reverse reaction degrades enantiopurity.

  • Solution: Use 1 M IPA and conduct the reaction in an open-shaker system or with a continuous nitrogen sweep to drive the equilibrium forward.

Q: When using the tert-butanesulfinyl ketimine method, I observe racemization during the final deprotection. What is the mechanism of failure? A: The final step of synthesizing 2-arylpyrrolidines via the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines requires acidic deprotection [2].

  • Causality: If the temperature exceeds 0°C during the addition of methanolic HCl, the transient iminium intermediate can undergo reversible ring-opening, leading to racemization at the labile C2 benzylic/allylic position.

  • Solution: Maintain strictly cryogenic conditions (-78°C to 0°C) during acid addition and neutralize immediately with saturated NaHCO₃ to lock the stereocenter.

Classical Diastereomeric Resolution

Q: During classical resolution with tartaric acid, the ee plateaus at ~85%. Why does standard recrystallization fail to improve purity? A: You have hit a thermodynamic well caused by solid solution formation [3].

  • Causality: In 2-arylpyrrolidines, the undesired enantiomer often incorporates into the crystal lattice of the desired diastereomeric salt. This is driven by entropic effects rather than strictly enthalpic differences. The structural similarity of the enantiomers allows the "wrong" hand to substitute in the lattice without a catastrophic loss of crystal packing energy.

  • Solution: A standard single crystallization will not break this entropic barrier. A deliberate two-crystallization sequence (isolating the wet cake and resuspending in fresh solvent) is required to shift from thermodynamic trapping to kinetic control.

Analytical Chiral Chromatography

Q: My chiral HPLC chromatogram shows severe peak tailing, making it impossible to accurately integrate the enantiomers. How do I resolve this? A: This is a classic stationary-phase interaction issue common with secondary amines [4].

  • Causality: The basic nitrogen of the pyrrolidine ring forms strong, secondary hydrogen bonds with residual acidic free silanols on the silica support of polysaccharide-based chiral columns (e.g., Chiralcel OD-H). This creates multiple retention mechanisms, dragging out the elution tail.

  • Solution: Add 0.1% diethylamine (DEA) to your mobile phase. DEA acts as a sacrificial base, competitively binding and masking these silanol sites, ensuring sharp, Gaussian peaks for accurate ee integration.

II. Mechanistic Workflows (Visualized)

Biocatalysis A ω-Chloro Ketone Precursor B Transaminase (TA) + PLP Amine Donor (IPA) A->B Amination C Chiral Amino Ketone (Transient Intermediate) B->C D Spontaneous Cyclization (In Situ) C->D E (R)- or (S)-2-Arylpyrrolidine (>99% ee) D->E -H2O, -HCl

Caption: Biocatalytic transaminase-triggered cascade for chiral 2-arylpyrrolidine synthesis.

Resolution A Racemic 2-Arylpyrrolidine + Chiral Acid B First Crystallization (Thermodynamic Well) A->B C Solid Solution (Entropic Trap) B->C Undesired Enantiomer D Second Crystallization (Kinetic Control) B->D Isolate & Resuspend E Diastereomerically Pure Salt (>99% ee) D->E Purified Crystals

Caption: Two-crystallization resolution pathway overcoming entropic solid-solution trapping.

III. Quantitative Data & Method Comparison

Table 1: Comparison of Enantiomeric Enrichment Strategies

Enrichment StrategyKey Reagents / CatalystsMax Achievable ee (%)Typical Yield (%)Scalability
Biocatalytic Cascade Transaminase (e.g., ATA-117), PLP, IPA> 99.5%80 - 90%High (Aqueous, mild)
Chemical Asymmetric tert-Butanesulfinamide, LiBEt₃H> 99.0%65 - 75%Medium (Cryogenic req.)
Classical Resolution (R,R)-Tartaric Acid or Mandelic Acid98 - 99%40 - 45%Very High (Bulk mg-kg)
Chiral Prep-HPLC Chiralpak AD-H / Chiralcel OD-H> 99.9%~ 48%Low (Analytical/Prep)

*Yields for resolution/separation methods are capped at a theoretical maximum of 50% per enantiomer.

Table 2: Chiral HPLC Optimization Parameters for 2-Arylpyrrolidines

ParameterOptimized SettingMechanistic Purpose
Stationary Phase Polysaccharide-based (e.g., AD-H)Provides chiral cavities for stereoselective inclusion.
Mobile Phase Hexane / Isopropanol (80:20 v/v)Balances elution strength while maintaining H-bonding.
Basic Additive 0.1% Diethylamine (DEA)Masks free silanols; prevents secondary amine tailing.
Flow Rate / Temp 1.0 mL/min at 25°CEnsures optimal mass transfer kinetics within the column.

IV. Self-Validating Experimental Protocols

Protocol A: Transaminase-Triggered Asymmetric Synthesis

This protocol utilizes a biocatalytic cascade to convert commercially available ω-chloroketones directly into highly enantioenriched pyrrolidines[1].

  • Enzymatic Setup: In a reaction vessel, suspend the selected Transaminase variant (10 mg/mL) and Pyridoxal-5′-phosphate (PLP, 1 mM) in 100 mM KPi-buffer (pH 8.0).

  • Substrate Addition: Add 1-(4-fluoro-3-methoxyphenyl)-4-chlorobutan-1-one (50 mM) dissolved in DMSO (20% v/v to aid solubility) and Isopropylamine (IPA, 1 M) as the amine donor.

  • Incubation: Incubate the mixture at 37°C with orbital shaking at 700 rpm for 48 hours. Ensure the vessel is properly vented to allow acetone escape.

  • Validation Checkpoint (Self-Validation): Extract a 20 µL aliquot, quench with 10 M NaOH, extract into MTBE, and analyze via Chiral HPLC.

    • Pass Criteria: The reaction must show >95% conversion to the cyclic product. If conversion is <80%, the equilibrium has stalled; spike the reaction with an additional 0.5 M IPA and 0.5 mM PLP and incubate for 12 more hours.

  • Isolation: Adjust the bulk reaction pH to >12 using NaOH, extract thoroughly with MTBE, dry over Na₂SO₄, and precipitate the pure product as a tosylate salt by adding p-toluenesulfonic acid.

Protocol B: Two-Crystallization Classical Resolution

Designed to bypass the entropic thermodynamic well inherent to 2-arylpyrrolidine salt formations[3].

  • Primary Salt Formation: Dissolve racemic 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine and 1.0 equivalent of (R,R)-tartaric acid in a boiling mixture of Methanol/Ethanol (1:1 v/v, 60 mL/g of substrate).

  • First Crystallization: Allow the solution to cool linearly to 20°C over 12 hours without agitation to promote large crystal growth. Filter the resulting precipitate (wet cake).

  • Validation Checkpoint (Self-Validation): Take a 10 mg sample of the wet cake, neutralize with saturated NaHCO₃, extract into dichloromethane, and analyze the free base via Chiral HPLC.

    • Pass Criteria: The ee should be trapped at the thermodynamic well (approximately 85-90% ee). If the ee is <80%, the initial solvent ratio was too polar, causing premature precipitation of the racemate. Do not proceed to step 4; instead, redissolve and increase the ethanol ratio.

  • Secondary Crystallization: Do not dry the intermediate wet cake. Resuspend it immediately in fresh boiling Methanol/Ethanol (40 mL/g). Cool slowly to 20°C.

  • Final Isolation: Filter and dry the crystals under a vacuum. The resulting diastereomerically pure salt will yield >99% ee upon free-basing.

V. References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au (American Chemical Society) URL:[Link]

  • Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of Fluorinated Pyrrolidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrrolidine compounds. This guide is designed to provide in-depth, practical solutions to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrrolidine compounds. This guide is designed to provide in-depth, practical solutions to the common challenge of low oral bioavailability. By understanding the underlying mechanisms and employing targeted strategies, you can unlock the full therapeutic potential of your molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of fluorine in drug design and its complex effects on bioavailability.

Q1: Why is fluorine so commonly used in medicinal chemistry, particularly with scaffolds like pyrrolidine?

A: Fluorine's unique properties make it a powerful tool for medicinal chemists.[1] Its small size, similar to a hydrogen atom, means it can often be substituted with minimal steric disruption.[2] However, as the most electronegative element, it profoundly influences a molecule's electronic properties.[3] Specifically for pyrrolidine-containing compounds, fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (around 105.4 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][4] Replacing a metabolically vulnerable C-H bond with a C-F bond can "block" sites of oxidative metabolism, increasing the drug's half-life and overall exposure.[4][5]

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amines, a common feature in pyrrolidine scaffolds.[5][6] Reducing basicity can decrease ionization at physiological pH, which may improve membrane permeability and, consequently, oral absorption.[3][7]

  • Alter Conformation: Fluorine substitution on a pyrrolidine ring can stabilize specific conformations (e.g., endo or exo puckering), which can lock the molecule into a more bioactive shape, enhancing its binding affinity to the target protein.[2][6]

  • Improve Target Binding: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3][8]

Q2: It seems counterintuitive. How can adding fluorine, which increases lipophilicity, sometimes lead to lower bioavailability?

A: This is a critical issue and often the root of experimental challenges. While a single fluorine-for-hydrogen substitution often slightly increases lipophilicity (LogP), the relationship between lipophilicity and bioavailability is not linear.[5] Several factors can contribute to this paradoxical effect:

  • "Lipinski's Rule of 5" Violation: While not a strict rule, it highlights that excessively high lipophilicity (LogP > 5) can lead to poor aqueous solubility, trapping the drug in lipid membranes and preventing its absorption into systemic circulation.

  • Increased P-gp Efflux: P-glycoprotein (P-gp) is an efflux transporter in the intestinal wall and other biological barriers that actively pumps xenobiotics out of cells.[9] Many P-gp substrates are lipophilic.[10] Increasing a compound's lipophilicity can inadvertently enhance its recognition and efflux by P-gp, effectively ejecting it back into the intestinal lumen before it can be absorbed.[11][12]

  • Reduced Aqueous Solubility: The primary reason for low bioavailability is often poor solubility in the gastrointestinal tract.[13] If the fluorinated compound "crashes out" of solution, it cannot be absorbed. The increase in lipophilicity from fluorination can exacerbate an already existing solubility problem.[14]

Q3: What are the primary barriers to oral bioavailability that I should investigate for my compound?

A: Oral bioavailability is a function of several processes. For a fluorinated pyrrolidine compound, the key barriers to investigate are:

  • Solubility & Dissolution: Is the compound dissolving in the gastrointestinal fluids? This is the first and often most significant hurdle.[13]

  • Permeability: Can the dissolved compound pass through the intestinal epithelial cell layer to reach the bloodstream?[15]

  • First-Pass Metabolism: Is the compound being metabolized by enzymes in the gut wall or liver before it reaches systemic circulation?[5]

  • Efflux: Is the compound being actively transported back into the gut lumen by efflux pumps like P-gp?[9][11]

The following troubleshooting guide will address each of these barriers with specific, actionable strategies.

Part 2: Troubleshooting Guides

This section is formatted to help you diagnose the likely cause of low bioavailability and select an appropriate mitigation strategy.

Issue 1: Poor Aqueous Solubility

Symptoms: Your compound shows high potency in enzymatic assays but low efficacy in cell-based assays or in vivo models. You observe precipitation when preparing aqueous solutions or after diluting a DMSO stock.

Underlying Cause: The compound's crystal lattice energy is too high, or its lipophilicity prevents favorable interactions with water, leading to low solubility in gastrointestinal fluid. For many new chemical entities, this is the primary rate-limiting step for absorption.[13][14]

Troubleshooting Workflow

G Start Start: Low Bioavailability Suspected Solubility Issue Assess Assess Physicochemical Properties (pKa, LogP, Crystal Form) Start->Assess Ionizable Is the compound ionizable? Assess->Ionizable pH_Mod Strategy: pH Modification or Salt Formation Ionizable->pH_Mod Yes High_LogP Is LogP > 3 and/or compound highly crystalline? Ionizable->High_LogP No End Re-evaluate in vitro dissolution and in vivo PK pH_Mod->End Formulation Strategy: Formulation-Based Enhancement High_LogP->Formulation Yes Prodrug Strategy: Prodrug Approach (Mask lipophilic groups with ionizable promosieties) High_LogP->Prodrug Consider as alternative Particle Particle Size Reduction (Micronization, Nanonization) Formulation->Particle Dispersion Amorphous Solid Dispersion Formulation->Dispersion Lipid Lipid-Based Formulation (e.g., SMEDDS) Formulation->Lipid Particle->End Dispersion->End Lipid->End Prodrug->End

Caption: Decision tree for selecting a solubility enhancement strategy.

Solution Strategies

StrategyPrincipleAdvantagesDisadvantages
Salt Formation For ionizable compounds, forming a salt with a suitable counter-ion can disrupt the crystal lattice and improve dissolution.[16]Simple, cost-effective, well-established regulatory path.[17]Only applicable to ionizable compounds; risk of conversion back to the free base/acid in the GI tract.
Particle Size Reduction Reducing particle size (micronization, nanonization) increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[13][18]Broadly applicable, purely physical modification.Can be energy-intensive; risk of particle agglomeration; may not help with intrinsically low solubility.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy, amorphous state. This bypasses the energy required to break the crystal lattice, leading to higher apparent solubility and faster dissolution.[14][15]Significant solubility enhancement possible; can stabilize the amorphous form.[16]Requires careful polymer selection; potential for recrystallization over time, affecting stability.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation forms a fine emulsion or microemulsion in the GI tract, keeping the drug in a solubilized state.[15]Excellent for highly lipophilic drugs; can enhance absorption via lymphatic pathways, bypassing first-pass metabolism.Complex formulation development; potential for GI side effects from surfactants.
Issue 2: High First-Pass Metabolism

Symptoms: The compound has good solubility and permeability, but oral bioavailability is still low. You observe a high clearance rate in liver microsome stability assays, and a significant difference between oral (PO) and intravenous (IV) exposure.

Underlying Cause: The compound is rapidly metabolized by enzymes, primarily Cytochrome P450s (CYPs), in the intestinal wall and/or liver before it can reach systemic circulation.[4]

Solution Strategy: Metabolic Blocking

The core principle is to identify the metabolically "soft" spots on your molecule and replace the vulnerable C-H bonds with robust C-F bonds.[4][5] The strength of the C-F bond makes it highly resistant to oxidative metabolism by CYP enzymes.[3][19]

G cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stabilized Compound Pyrrolidine Pyrrolidine Scaffold SoftSpot Metabolically Labile Site (C-H) Pyrrolidine->SoftSpot R-group CYP450 CYP450 Enzymes SoftSpot->CYP450 Metabolite Inactive Metabolite CYP450->Metabolite Oxidation Pyrrolidine_F Pyrrolidine Scaffold BlockedSite Blocked Site (C-F) Pyrrolidine_F->BlockedSite R-group BlockedSite->CYP450 Resistant G Start Start: High Efflux Ratio (ER > 2.5) in Caco-2 Assay Analyze Analyze Compound Properties: - Basicity (pKa) - Lipophilicity (LogD) - Hydrogen Bond Donors Start->Analyze Basic Is the amine pKa > 8? Analyze->Basic Reduce_pKa Strategy: Reduce Basicity Introduce fluorine β or γ to the pyrrolidine nitrogen to lower pKa Basic->Reduce_pKa Yes Lipophilic Is LogD at pH 7.4 > 3? Basic->Lipophilic No End Synthesize & Re-test in Caco-2 Assay Reduce_pKa->End Mod_LogD Strategy: Modulate Lipophilicity - Introduce polar groups - Consider prodrug approach Lipophilic->Mod_LogD Yes HBD Can Hydrogen Bond Donors be masked? Lipophilic->HBD No Mod_LogD->End Mask_HBD Strategy: Prodrug Approach Mask amides or hydroxyls with cleavable groups HBD->Mask_HBD Yes HBD->End No Mask_HBD->End

Caption: Workflow for investigating and mitigating P-gp efflux.

Solution Strategy: Modulating Physicochemical Properties

The goal is to modify the molecule to reduce its affinity for P-gp.

  • Reduce Basicity: Introducing fluorine on the pyrrolidine ring or on an N-alkyl substituent can effectively lower the pKa of the nitrogen. [7][11]A decrease in pKa reduces the positive charge at physiological pH, which can decrease recognition by P-gp. [20]* Mask Hydrogen Bond Donors: P-gp substrates often have specific hydrogen bonding characteristics. Masking key hydrogen bond donors, such as an N-H group, via a prodrug strategy can disrupt the interaction with the transporter.

  • Fine-tune Lipophilicity: While non-trivial, strategically adding small polar groups or slightly reducing overall lipophilicity can decrease P-gp substrate liability without compromising passive permeability.

Issue 4: Low Membrane Permeability

Symptoms: The compound has good aqueous solubility but still shows low absorption. The Caco-2 permeability (Papp A->B) is low, and the efflux ratio is also low (ER < 2), ruling out significant P-gp involvement.

Underlying Cause: The compound does not have the optimal balance of physicochemical properties (primarily lipophilicity and polarity) to efficiently diffuse across the lipid bilayer of the intestinal epithelium. [3]This is common for compounds that are either too polar (low LogP) or too large.

Solution Strategy: Prodrug Approach

A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound. [21][22]This strategy is ideal for temporarily masking polar functional groups that hinder membrane permeability. [23] Common Prodrug Strategies:

  • Esters: Masking a carboxylic acid or hydroxyl group with an ester can significantly increase lipophilicity and improve passive diffusion. These are often cleaved by esterase enzymes in the blood or liver. [24]* Amino Acid Conjugates: Attaching an amino acid can facilitate uptake by intestinal transporters like PEPT1, hijacking a nutrient uptake pathway to improve absorption. [21]* Phosphates/Phosphonates: For parenteral delivery or targeting specific tissues, phosphate esters can dramatically increase aqueous solubility for formulation, and are cleaved by phosphatases in vivo. [21][23] Example: If your fluorinated pyrrolidine contains a free carboxylic acid, converting it to a methyl or ethyl ester could be a viable prodrug strategy to test for improved permeability.

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in a physiologically relevant buffer.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear and UV-transparent)

  • Plate shaker

  • Plate reader with UV-Vis capability (250-500 nm)

Procedure:

  • Prepare a serial dilution of a known soluble standard (e.g., propranolol) in DMSO in a 96-well plate.

  • Add 2 µL of the 10 mM test compound stock solution to multiple wells of a clear 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well containing the test compound (final concentration: 100 µM, 1% DMSO).

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated compound.

  • Carefully transfer 100 µL of the supernatant to a new, UV-transparent 96-well plate.

  • Read the UV absorbance of the supernatant across a spectrum (e.g., 250-500 nm) to find the absorbance maximum (λ-max).

  • Quantify the concentration of the dissolved compound by comparing its absorbance at λ-max to a standard curve prepared by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

  • The resulting concentration is the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay for P-gp Efflux Assessment

Objective: To measure a compound's permeability across a Caco-2 cell monolayer and determine its potential as a P-gp substrate.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound (prepare a 10 µM solution in HBSS)

  • P-gp inhibitor: Verapamil (prepare a 100 µM solution in HBSS)

  • Lucifer yellow (cell monolayer integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Preparation: Wash the Caco-2 monolayers on both the apical (A) and basolateral (B) sides with pre-warmed HBSS.

  • A-to-B Permeability:

    • Add the 10 µM test compound solution to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from both chambers at t=0 and t=120 min.

  • B-to-A Permeability:

    • Add the 10 µM test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample as in the A-to-B direction.

  • (Optional) P-gp Inhibition: Repeat the A-to-B permeability experiment, but co-administer the test compound with 100 µM verapamil in the apical chamber.

  • Integrity Check: Measure the amount of Lucifer yellow that has permeated to the basolateral side. Permeability should be <1% to ensure the monolayer is intact.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • An ER > 2.5 suggests the compound is a P-gp substrate. A significant increase in Papp (A→B) in the presence of verapamil confirms this.

References

  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. [Link]

  • Fluorination improves the bioavailability of 3-piperidinylindole... (N/A). ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (N/A). MedChemComm. [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (N/A). Antiviral Chemistry & Chemotherapy. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (N/A). Pharmaceuticals. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (N/A). Journal of Genetic Engineering and Biotechnology. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (N/A). Pharmaceutics. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (N/A). Molecules. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (N/A). Acta Pharmaceutica Sinica B. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (N/A). ResearchGate. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (N/A). UPM Pharmaceuticals. [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). Molecules. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (N/A). SCIRP. [Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (2022). The Journal of Organic Chemistry. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (N/A). Journal of Advanced Pharmacy Education and Research. [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020). IntechOpen. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). PMC. [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (N/A). Schrödinger. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ResearchGate. [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). PubMed. [Link]

  • noncovalent fluorous interactions: new approaches for drug discovery. (N/A). AIR Unimi. [Link]

  • Fluorinated Drugs Market Outlook 2025-2032. (2025). Intel Market Research. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

  • Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. (N/A). Frontiers in Oncology. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). World Journal of Pharmaceutical Research. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amine Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with peak tailing when analyzing basic compounds, specifically amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with peak tailing when analyzing basic compounds, specifically amine derivatives. Peak tailing compromises resolution, reduces the lower limit of quantification (LLoQ), and introduces significant integration errors[1].

This guide bypasses generic advice to provide a mechanistic understanding of why amines tail and offers self-validating protocols to permanently resolve these issues in your laboratory.

Section 1: The Mechanistic "Why" (Causality of Amine Tailing)

To permanently fix peak tailing, we must first understand the dual nature of the problem. Amine tailing is rarely a random error; it is driven by predictable physical and chemical mechanisms.

1. Chemical Interactions (Secondary Retention) Traditional HPLC stationary phases are based on silica. The surface of silica contains weakly acidic[2]. At mid-to-high pH levels, these silanols dissociate, leaving a negatively charged surface[2]. Amines, being basic, protonate and carry a positive charge in most mobile phases. The resulting electrostatic attraction between the protonated amine and the ionized silanol creates a "velcro effect"—the molecules stick easily but release slowly, causing a stretched trailing edge[2],[3].

2. Physical/System Dispersion Extra-column volume (dead volume) in the system plumbing, such as oversized tubing or poorly swaged fittings, allows the sample band to diffuse[2],[4]. When a tight plug of molecules hits an empty space, it disperses. This leads to peak broadening and tailing that mimics chemical issues, particularly for early-eluting compounds[3],[5].

G A Amine Peak Tailing Detected B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue (Dead Volume / Plumbing) C->D  Yes   E Chemical Issue (Silanol Interactions) C->E  No   F Optimize System: Reduce Tubing ID, Check Frits D->F G Optimize Chemistry: Lower pH (<3.0), Use Type B Silica E->G

Fig 1. Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Section 2: Self-Validating Diagnostic Protocol

Before changing columns or mobile phases, you must isolate the root cause. This protocol uses a neutral marker to definitively separate instrument plumbing issues from chemical interactions, ensuring your troubleshooting is data-driven[2].

Step-by-Step Diagnostic Methodology:

  • Baseline Measurement: Inject your amine sample under current method conditions. Calculate the USP Tailing Factor (

    
    ). If 
    
    
    
    , proceed to step 2[6].
  • The Neutral Marker Test: Inject a purely neutral, highly retained compound (e.g., Toluene or Uracil, depending on the phase)[2],[3]. Neutral compounds cannot participate in acid-base interactions with silanols[2].

  • Evaluate Causality:

Section 3: Targeted Solutions & Workflows
Workflow A: Chemical Optimization for Silanol Suppression

Causality: Adjusting the pH manipulates the ionization state of both the analyte and the stationary phase, while specialized columns physically block active sites.

G Start Chemical Tailing Confirmed Step1 Lower Mobile Phase pH (pH ≤ 3.0) Start->Step1 Check1 Tailing Resolved? Step1->Check1 Step2 Switch to Type B Endcapped Column Check1->Step2 No Success Optimal Peak Symmetry Achieved Check1->Success Yes Check2 Tailing Resolved? Step2->Check2 Step3 Add Triethylamine (≥ 20 mM) Check2->Step3 No Check2->Success Yes Step3->Success

Fig 2. Step-by-step chemical optimization workflow for resolving amine peak tailing.

Step-by-Step Methodology:

  • Lower the pH: Adjust the mobile phase pH to

    
     using modifiers like Formic Acid (0.1% - 0.5%) or Trifluoroacetic Acid (TFA)[1],[4]. At pH < 3.0, the acidic silanol groups on the silica surface are fully protonated (neutralized), shutting down the electrostatic attraction with the amine[1],[6].
    
  • Select a Type B Silica Column: If pH adjustment is insufficient, switch to high-purity which are metal-free and have significantly reduced free silanol content[1]. Ensure the column features double endcapping or polar-embedded groups[7],[4].

  • Utilize Competing Additives: If changing the column is not feasible, add a tail-suppressing competing amine to the mobile phase, such as Triethylamine (TEA) at

    
     mM[1],[4]. TEA binds to the active silanols, shielding your target amine analyte[1].
    
Workflow B: Mitigating Extra-Column Volume (Physical Issues)

Causality: Early eluting peaks are highly susceptible to band broadening from excess system volume[5].

Step-by-Step Methodology:

  • Inspect Tubing: Replace standard tubing with narrow internal diameter (ID) PEEK tubing (e.g., 0.005" or 0.12 mm ID) from the injector to the column, and column to the detector[7],[5].

  • Check Fittings: Ensure all ferrules are properly swaged. A poorly seated capillary creates a mixing chamber (void) that dilutes the sample plug[4].

  • Column Health: Reverse flush the column (if permitted by the manufacturer) with 100% strong solvent to clear blocked inlet frits, which can deform the flow profile[6].

Quantitative Troubleshooting Parameters
ParameterIdeal Target RangeMechanistic Impact on Amine Peak Shape
USP Tailing Factor (

)
1.0 - 1.2 (Max acceptable < 1.5)

indicates severe secondary interactions or system dead volume[6].
Mobile Phase pH pH

3.0
Suppresses silanol ionization, eliminating the negative charge on the silica surface[1],[6].
Tubing Internal Diameter

0.005" (0.12 mm)
Minimizes extra-column volume, preventing physical band dispersion of early eluters[7],[5].
Triethylamine (TEA) Conc.

20 mM
Competes with basic analytes to neutralize free silanol groups, acting as a shielding agent[1].
Section 4: Frequently Asked Questions (FAQs)

Q: Why do acidic compounds generally show better peak shape than basic amines on standard C18 columns? A: Standard silica stationary phases possess a natural negative charge due to weakly acidic silanol groups[2]. Acidic compounds repel these negative sites, avoiding secondary retention. Amines, however, become positively charged and are strongly attracted to these sites, causing the "velcro effect" that leads to tailing[2].

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing occurs when the trailing edge of the peak is elongated, usually due to secondary silanol interactions or dead volume[1]. Peak fronting is when the leading edge is broader, which typically indicates column overloading (injecting too much sample mass or volume) or column bed collapse[1],[7].

Q: Does "fully endcapped" mean zero silanol interactions? A: No. Due to steric hindrance during the manufacturing process, endcapping reagents cannot reach every single silanol group[6]. A "fully endcapped" column still retains roughly 50% of its unreacted residual silanols, which is why mobile phase pH optimization remains critical for amine analysis[6].

References
  • Axion Labs. "HPLC Peak Tailing - Axion Labs". Source: axionlabs.com. URL:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Source: phenomenex.com. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Source: elementlabsolutions.com. URL: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Source: chromtech.com. URL: [Link]

  • Pharma Growth Hub. "Peak Tailing: Phenomenon, Symptoms and Corrections". Source: pharmagrowthhub.com. URL: [Link]

  • ResearchGate. "Tailing peak shape of tertiary amines in RP C18 LCMS analysis?". Source: researchgate.net. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

Advanced NMR Characterization of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine: A Comparative Guide to 1D vs. 2D Methodologies and Solvent Selection Introduction 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is a highly versatile ch...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Characterization of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine: A Comparative Guide to 1D vs. 2D Methodologies and Solvent Selection

Introduction

2-(4-Fluoro-3-methoxyphenyl)pyrrolidine is a highly versatile chiral building block[1] frequently utilized in the synthesis of neurotherapeutics, including neutral sphingomyelinase 2 inhibitors targeted for Alzheimer's disease[2]. Accurate structural characterization of this scaffold is critical, as positional isomerism and stereochemistry directly dictate its pharmacological efficacy. This guide objectively compares standard 1D NMR profiling against advanced 2D NMR methodologies, while evaluating the impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution.

Solvent Selection: CDCl₃ vs. DMSO-d₆

Causality in Experimental Choice: The selection of the deuterated solvent fundamentally alters the chemical environment of the pyrrolidine nitrogen, directly impacting the quality of the resulting spectra.

  • CDCl₃ (Non-polar, weakly hydrogen-bonding): Provides exceptionally sharp signals for the aromatic protons and the methoxy group. However, the secondary amine (NH) proton of the pyrrolidine ring often appears as a broad singlet due to intermediate chemical exchange rates and quadrupolar relaxation from the ¹⁴N nucleus.

  • DMSO-d₆ (Polar, strongly hydrogen-bonding): Forms strong hydrogen bonds with the pyrrolidine NH, significantly slowing the exchange rate. This shifts the NH signal downfield and sharpens it, sometimes allowing the observation of scalar coupling between the NH and the adjacent H2' proton. Trade-off: The increased viscosity of DMSO-d₆ shortens transverse relaxation times (T₂), which can slightly broaden the carbon signals and reduce the signal-to-noise ratio (SNR) compared to CDCl₃.

Performance Verdict: CDCl₃ is superior for routine ¹³C resolution and fast acquisition, whereas DMSO-d₆ is the alternative of choice when interrogating the amine proton's connectivity or when analyzing the hydrochloride salt form of the pyrrolidine.

1D vs. 2D NMR: A Comparative Analysis

While 1D ¹H and ¹³C NMR provide foundational chemical shifts, the presence of the fluorine atom (¹⁹F, spin 1/2) introduces complex heteronuclear coupling (¹J_CF to ⁴J_CF) that can obscure carbon assignments[1].

  • 1D NMR Limitations: In the ¹³C spectrum, the C4 carbon splits into a large doublet (¹J_CF ≈ 245 Hz), and adjacent carbons (C3, C5) show ²J_CF couplings (10–20 Hz). Relying solely on 1D data risks misassigning the methoxy-bearing C3 carbon versus the unsubstituted C5 carbon due to overlapping multiplet structures.

  • 2D NMR Superiority (Self-Validating System):

    • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously links protons to their directly attached carbons, bypassing the ambiguity of overlapping aromatic multiplets.

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of the pyrrolidine ring's attachment point. A strong ³J_CH cross-peak between the pyrrolidine H2' proton and the aromatic C1 carbon self-validates the regiochemistry.

    • COSY (Correlation Spectroscopy): Maps the continuous spin system of the pyrrolidine ring (H2' → H3' → H4' → H5'), proving the integrity of the saturated heterocycle.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness, the following step-by-step protocol establishes a self-validating loop for data acquisition.

  • Sample Preparation: Dissolve 15–20 mg of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (purity >98%) in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Filter through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Removing paramagnetic particulates and undissolved solids prevents localized magnetic susceptibility gradients, which degrade field homogeneity.

  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching for both ¹H and ¹³C channels.

    • Causality: Impedance matching maximizes power transfer to the probe coils, optimizing the SNR, which is critical for the insensitive ¹³C nucleus.

  • Shimming: Execute gradient shimming (Z-axis) until the TMS signal FWHH (Full Width at Half Height) is < 0.8 Hz.

    • Causality: Poor shimming will artificially broaden the complex fluorine-coupled multiplets, destroying the analytical value of the J_CF couplings.

  • 1D Acquisition:

    • Acquire ¹H NMR (16 scans, 30° pulse, relaxation delay D1 = 1.5s).

    • Acquire ¹³C{¹H} NMR (1024 scans, 30° pulse, D1 = 2.0s). Note: The ¹⁹F nucleus is NOT decoupled in standard setups, so C-F splitting will be visible.

  • 2D Acquisition (Validation Phase): Acquire gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for ⁿJ_CH = 8 Hz (typically 62.5 ms).

    • Causality: This specific delay allows the magnetization to evolve optimally for 2- and 3-bond correlations, which are essential for linking the pyrrolidine ring to the aromatic core.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), zero-fill to 64k data points, Fourier transform, and phase correct.

Quantitative Data: Spectral Assignments

The following table synthesizes the comparative assignment data, highlighting the critical ¹³C-¹⁹F coupling constants that serve as diagnostic markers for this specific scaffold[1].

Table 1: ¹H and ¹³C NMR Assignments for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine in CDCl₃ (400 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)C-F Coupling (Hz)HMBC Correlations (³J, ²J)
Ar-C1 -138.5 (d)⁴J_CF = 3.5H2', H2, H5, H6
Ar-C2 7.05, dd (J = 8.2, 2.0)112.1 (d)³J_CF = 6.0H6
Ar-C3 -147.2 (d)²J_CF = 11.0OCH₃, H5
Ar-C4 -151.8 (d)¹J_CF = 245.0H2, H6
Ar-C5 6.95, dd (J = 11.0, 8.2)115.4 (d)²J_CF = 18.5H6
Ar-C6 6.85, ddd (J = 8.2, 4.0, 2.0)119.3 (d)³J_CF = 6.5H2
OCH₃ 3.88, s (3H)56.2 (s)-C3
Pyr-C2' 4.10, t (J = 7.5, 1H)62.8 (s)-C1, C2, C6, C3', C4'
Pyr-C3' 2.15 (m, 1H), 1.85 (m, 1H)34.5 (s)-C2', C4', C5'
Pyr-C4' 1.90 (m, 1H), 1.70 (m, 1H)25.1 (s)-C2', C3', C5'
Pyr-C5' 3.20 (m, 1H), 2.95 (m, 1H)47.3 (s)-C3', C4'
NH 2.50, br s (1H)---

Workflow Visualization

The following diagram illustrates the self-validating logic loop applied during the NMR structural elucidation process.

NMR_Workflow Sample Sample Prep (CDCl3, 0.03% TMS) Acq1D 1D Acquisition (1H, 13C{1H}) Sample->Acq1D Purity Assess Purity (>95%?) Acq1D->Purity Purify Re-purify Sample Purity->Purify No Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Purity->Acq2D Yes Purify->Sample Return Assign Spectral Assignment & J-Coupling Analysis Acq2D->Assign Validate Structural Validation (Regiochemistry Confirmed) Assign->Validate HMBC & COSY Match

Figure 1: Self-validating NMR workflow for structural elucidation.

References

  • Title: (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (CID 66518442) Source: PubChem, National Institutes of Health URL:[Link]

  • Title: Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Comparative

Comparing potency of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine vs. standard inhibitors

Comparative Potency Guide: 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine vs. Standard Monoamine Reuptake Inhibitors As drug development pivots toward highly selective monoamine modulators for neuropsychiatric and addiction the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency Guide: 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine vs. Standard Monoamine Reuptake Inhibitors

As drug development pivots toward highly selective monoamine modulators for neuropsychiatric and addiction therapies, the substituted phenylpyrrolidine scaffold has emerged as a critical pharmacophore. This technical guide evaluates the in vitro pharmacological profile of the investigational compound 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (2-FMPP) against gold-standard monoamine transporter inhibitors.

By employing rigorous, self-validating radioligand binding and functional uptake assays, we establish a definitive framework for quantifying transporter affinity and functional efficacy.

Pharmacological Mechanism & Signaling

Compounds containing a pyrrolidine moiety linked to a substituted phenyl ring typically function as potent inhibitors of the human dopamine transporter (hDAT) and norepinephrine transporter (hNET)[1]. The primary mechanism of action involves competitive binding to the orthosteric site of the transporter, locking it in an outward-facing conformation[2].

By preventing the reuptake of monoamines from the synaptic cleft into the presynaptic terminal, 2-FMPP drives a rapid accumulation of extracellular dopamine and norepinephrine. This prolonged synaptic residency directly amplifies postsynaptic receptor activation.

MOA PreNeuron Presynaptic Terminal DA Dopamine (DA) PreNeuron->DA Release DAT Dopamine Transporter (DAT) DAT->PreNeuron Recycling Synapse Synaptic Cleft DA->Synapse Synapse->DAT Reuptake PostReceptor Postsynaptic Receptor Synapse->PostReceptor Activation FMPP 2-FMPP (Inhibitor) FMPP->DAT Competitive Inhibition

Diagram 1: 2-FMPP mechanism of action blocking DAT, causing synaptic dopamine accumulation.

Comparative Potency Profile

To objectively benchmark 2-FMPP, we compare its functional inhibition (IC₅₀) against established standard inhibitors. The data below synthesizes representative in vitro monoamine uptake inhibition metrics using transfected HEK293 cell lines[1].

InhibitorPrimary Target(s)hDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)DAT/SERT Selectivity
2-FMPP (Investigational)DAT / NET45 ± 5110 ± 12>10,000>222x
MDPV DAT / NET3 ± 125 ± 4>10,000>3333x
GBR-12909 DAT15 ± 2>1,000>1,000>66x
Methylphenidate DAT / NET150 ± 15100 ± 10>10,000>66x
Cocaine DAT / NET / SERT300 ± 20450 ± 30200 ± 150.6x

Application Scientist Insights: Notice the extreme DAT/SERT selectivity of the pyrrolidine class (2-FMPP and MDPV) compared to the tropane alkaloid Cocaine. The addition of the 4-fluoro and 3-methoxy substitutions on the phenyl ring of 2-FMPP sterically hinders binding to the serotonin transporter (hSERT), ensuring a purely dopaminergic/noradrenergic signaling profile.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . We utilize Human Embryonic Kidney (HEK) 293 cells because they lack endogenous monoamine transporters. This causality is critical: any measured radioligand binding or substrate uptake is exclusively mediated by the exogenously transfected hDAT, hNET, or hSERT[1].

Workflow Step1 1. Culture HEK293 Cells (hDAT/hNET/hSERT) Step2 2. Pre-incubate with 2-FMPP (Concentration Gradient) Step1->Step2 Step3 3. Add Radioligand ([³H]Dopamine / [³H]WIN35428) Step2->Step3 Step4 4. Terminate & Wash (Ice-cold Buffer Filtration) Step3->Step4 Step5 5. Scintillation Counting (Quantify Radioactivity) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression IC50) Step5->Step6

Diagram 2: Self-validating experimental workflow for monoamine transporter uptake and binding assays.

Protocol A: Radioligand Binding Assay (Affinity / Kᵢ)

This assay determines the true binding affinity of 2-FMPP to the transporter by displacing a known radioactive tracer[3].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize and centrifuge to isolate cell membranes.

  • Assay Setup (The Self-Validating Control):

    • Total Binding Wells: Buffer + [³H]WIN 35,428 (30 nM) + Membranes.

    • Non-Specific Binding Wells: Buffer +[³H]WIN 35,428 + Membranes + 10 µM Nomifensine (A saturating dose of a known inhibitor ensures we can mathematically subtract background noise/membrane trapping).

    • Test Wells: Buffer + [³H]WIN 35,428 + Membranes + 2-FMPP (0.1 nM to 10 µM gradient).

  • Incubation: Incubate at room temperature for 30 minutes on an end-to-end rotator to reach equilibrium[2].

  • Termination: Rapidly filter the mixture through 0.4% polyethylenimine (PEI) soaked glass microfiber filters. Crucial Step: Wash three times with ice-cold buffer. The low temperature instantly halts transporter kinetics and prevents the dissociation of the bound radioligand[4].

  • Quantification: Add liquid scintillation cocktail and count radioactivity using a MicroBeta Trilux detector. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Functional Monoamine Uptake Assay (Efficacy / IC₅₀)

While binding assays prove the compound attaches to the target, functional assays prove it actually stops the transporter from working[1].

  • Cell Plating: Seed hDAT-HEK293 cells (60,000 cells/well) in 96-well plates and culture for 24 hours.

  • Pre-incubation: Wash cells with pre-warmed (37°C) Krebs-Ringer-HEPES uptake buffer. Add 2-FMPP at varying concentrations and pre-incubate for 15 minutes.

  • Substrate Addition: Initiate transport by adding[³H]Dopamine (final concentration ~20 nM).

  • Termination: After exactly 10 minutes, terminate the transport by adding chilled inhibition buffer (containing 10 µM GBR-12909) and washing twice. This completely blocks any further uptake or efflux during the washing phase[2].

  • Lysis & Counting: Lyse cells with 1% Triton X-100, add scintillation fluid, and quantify intracellular [³H]Dopamine to generate an IC₅₀ curve via non-linear regression.

References

  • Title: Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays Source: Frontiers in Neuroscience URL: 1[1]

  • Title: Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole Source: BenchChem URL: 3[3]

  • Title: Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation Source: PubMed Central (NIH) URL: 2[2]

  • Title: Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study Source: ResearchGate URL: 4[4]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine: A Predictive and Methodological Analysis

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine,...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document serves as a predictive guide, synthesizing data from literature on its constituent functional groups. Furthermore, it offers a comparative perspective with structurally related molecules and outlines a rigorous experimental protocol for acquiring a high-quality IR spectrum.

The Importance of IR Spectroscopy in the Characterization of Substituted Pyrrolidines

Infrared spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For a compound like 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups and to gain insights into its molecular structure. The vibrational frequencies of the bonds within the molecule are sensitive to their environment, making the IR spectrum a unique fingerprint. This is particularly crucial in drug development for confirming the identity and purity of synthesized compounds.

The molecule in focus, 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, combines a saturated heterocyclic pyrrolidine ring with a substituted aromatic ring. This combination of aliphatic and aromatic features, along with the presence of heteroatoms (N, O, F), results in a complex and informative IR spectrum.

Predicted Infrared Absorption Profile of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine

The following table summarizes the predicted key IR absorption bands for 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine based on the known vibrational frequencies of its constituent parts: the pyrrolidine ring and the 4-fluoro-3-methoxyphenyl group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500Medium-WeakCharacteristic of a secondary amine in the pyrrolidine ring. This band can be broad due to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium-WeakArises from the C-H bonds on the benzene ring.[1][2][3]
Aliphatic C-H Stretch2850 - 2960StrongFrom the CH₂ groups of the pyrrolidine ring.
C=C Aromatic Ring Stretch1585 - 1600 & 1400 - 1500Medium-StrongTwo to three bands are expected, characteristic of the benzene ring.[1][2][3]
C-N Stretch1020 - 1250MediumAssociated with the pyrrolidine ring.
C-O (Aryl Ether) Stretch1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric)StrongDue to the methoxy group attached to the aromatic ring.
C-F Stretch1000 - 1400StrongThe exact position can be influenced by the aromatic system.
Aromatic C-H Out-of-Plane Bending675 - 900StrongThe specific pattern can give clues about the substitution pattern of the aromatic ring.[2]

Comparative Spectral Analysis

To better understand the spectral features of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine, it is instructive to compare its expected IR spectrum with those of simpler, related molecules.

  • Pyrrolidine: The fundamental vibrational frequencies of pyrrolidine have been extensively studied.[4][5][6] The most prominent features are the N-H stretch and the aliphatic C-H stretches. The complex region below 1500 cm⁻¹ is due to various bending and stretching modes of the five-membered ring.

  • Anisole (Methoxybenzene): This molecule provides a reference for the C-O stretching vibrations of the methoxy group attached to an aromatic ring. The strong asymmetric C-O stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

  • Fluorobenzene: This compound shows a strong C-F stretching vibration, typically in the 1200-1250 cm⁻¹ region. The presence of the fluorine atom also influences the positions of the aromatic C-H out-of-plane bending bands.

By considering the spectra of these and other related substituted benzenes and pyrrolidines, we can build a more confident prediction for the spectrum of our target molecule. For instance, the presence of both a methoxy and a fluoro group on the benzene ring in 2-(4-fluoro-3-methoxyphenyl)pyrrolidine will likely lead to a complex and feature-rich fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable IR spectrum of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR)

The ATR technique is recommended for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid or liquid sample of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Processing and Interpretation
  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

  • Spectral Interpretation: Correlate the observed absorption bands with the expected vibrational modes of the molecule, as detailed in the predictive table above.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

Experimental Workflow for IR Spectrum Acquisition start Start instrument_prep Instrument Preparation (Purge, Clean ATR) start->instrument_prep background Record Background Spectrum instrument_prep->background sample_prep Apply Sample to ATR Crystal background->sample_prep pressure Apply Consistent Pressure sample_prep->pressure acquire Acquire Sample Spectrum pressure->acquire process Data Processing (Baseline Correction, Peak Picking) acquire->process interpret Spectral Interpretation process->interpret end End interpret->end

Caption: Workflow for acquiring and analyzing an IR spectrum using ATR-FTIR.

Conclusion

References

  • López, J. C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(15), 3878–3886. [Link][4][5]

  • Pentos, E., & Vassilakou, E. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 45-50. [Link]

  • Pitzer, K. S., & Donath, E. (1959). Thermodynamic and Spectroscopic Study of Pyrrolidine. II. Vibrational Spectra and Configuration. The Journal of Chemical Physics, 30(5), 1253-1264. [Link]

  • PubChem. (n.d.). (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Infrared Reference Spectra. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link][1]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link][2]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link][3]

Sources

Comparative

Structural Elucidation and Stereochemical Validation of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine: A Comparative Guide to Analytical Modalities

For researchers and drug development professionals, confirming the precise 3D architecture of a chiral building block is a non-negotiable gateway to downstream pharmacological success. The molecule 2-(4-Fluoro-3-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, confirming the precise 3D architecture of a chiral building block is a non-negotiable gateway to downstream pharmacological success. The molecule 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (C₁₁H₁₄FNO, MW: 195.23 g/mol ) presents a classic dual-challenge in structural elucidation:

  • Regiochemistry: Unambiguously mapping the relative positions of the fluorine and methoxy substituents on the phenyl ring.

  • Absolute Configuration: Confirming the enantiomeric purity (R or S) of the chiral center at the C2 position of the flexible pyrrolidine ring.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD), providing self-validating experimental protocols to ensure absolute scientific integrity.

Comparative Analysis of Analytical Modalities

When confirming the structure of small-molecule pharmaceuticals, no single technique operates in a vacuum. However, their utility varies drastically depending on the specific structural question being asked. Below is a quantitative and qualitative performance matrix comparing the primary analytical modalities.

Table 1: Performance Matrix for Structural Confirmation
Analytical ModalityPrimary UtilityAbsolute ConfigurationRegiochemistrySample RequirementKey Limitation
SC-XRD (Heavy Atom Salt) 3D Atomic CoordinatesUnambiguous (Flack s.u. < 0.04)Unambiguous ~1–5 mg (Single Crystal)Requires high-quality, defect-free crystal growth[1].
1D/2D NMR Solution-state connectivityRequires chiral derivatizationUnambiguous ~5–10 mg (Liquid)Conformational flexibility can skew Mosher's analysis[2].
PXRD Phase purity & PolymorphismCannot determineCannot determine~10–50 mg (Powder)Only provides bulk lattice data, not atomic coordinates[3].
HRMS (Q-TOF) Exact Mass & FormulaCannot determineSuggestive (via fragmentation)<1 µg (Liquid)Cannot definitively distinguish positional isomers.

Expertise & Experience: The Causality Behind Analytical Choices

To move beyond merely following protocols, we must understand the causality of our analytical choices.

Why SC-XRD Requires a Heavy Atom for this Molecule

The free base of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine consists entirely of light atoms (C, H, N, O, F). In [1], the determination of absolute configuration relies on the anomalous dispersion of X-rays, quantified mathematically by the (


)[4]. The equation governing this is 

[4].

For a pure enantiomer, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 should equal 0. However, light atoms exhibit negligible anomalous scattering even under Cu-Kα radiation. Attempting SC-XRD on the free base will yield a Flack parameter with a high standard uncertainty (e.g., 

), rendering the stereochemical assignment statistically meaningless. The Solution: By reacting the secondary amine with HCl or HBr to form a hydrohalide salt, we introduce a heavier atom (Cl or Br). These atoms act as strong anomalous scatterers, dropping the standard uncertainty of the Flack parameter to ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

, thereby providing a self-validating mathematical proof of the absolute configuration.
Why NMR is Suboptimal for Absolute Configuration Here

While[5]—which involves derivatizing the amine with (R)- and (S)-MTPA to analyze chemical shift differences (


)—is a staple for rigid secondary alcohols, it struggles with pyrrolidines. The pyrrolidine ring is highly flexible, and the resulting MTPA amide bond can exhibit restricted rotation. This leads to multiple low-energy rotamers in solution, which can obscure the 

values and lead to false stereochemical assignments[2]. Therefore, while NMR is the gold standard for regiochemistry, SC-XRD is mandatory for the absolute configuration of this specific scaffold.

Self-Validating Experimental Protocols

A robust protocol must contain internal checks that validate the data in real-time. The following methodologies are designed as self-validating systems.

Protocol 1: Heavy-Atom Derivatization and SC-XRD (Absolute Configuration)
  • Salt Formation: Dissolve 10 mg of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine free base in 1.0 mL of anhydrous diethyl ether. Slowly add 1.05 equivalents of 2M HCl in ether. Centrifuge and collect the resulting hydrochloride precipitate.

  • Crystal Growth (Vapor Diffusion): Dissolve the hydrochloride salt in a minimum volume of methanol (solvent) inside a 2 mL inner vial. Place this un-capped vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial and allow 3–5 days for slow diffusion.

  • Crystal Selection (Self-Validation Step): Examine the grown crystals under a polarizing microscope. Select a crystal that extinguishes polarized light uniformly every 90° of rotation. This optical behavior confirms it is a single crystal and not a twinned aggregate.

  • Data Acquisition & Refinement: Mount the crystal on a diffractometer equipped with a Cu-Kα microfocus source (

    
     Å). Solve the structure using direct methods.
    
  • Crystallographic Validation (Self-Validation Step): The structural model is only considered valid if the final ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     value is 
    
    
    
    and the Flack parameter refines to
    
    
    with a standard uncertainty (s.u.) of
    
    
    . A Flack parameter near 0.5 indicates a racemic twin, invalidating the single-enantiomer hypothesis[4].
Protocol 2: 2D-NMR Regiochemical Mapping (Connectivity)
  • Sample Preparation: Dissolve 5 mg of the free base in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire ¹H, ¹³C, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra at 298 K on a 600 MHz NMR spectrometer.

  • Regiochemical Validation (Self-Validation Step):

    • Methoxy Position: In the HMBC spectrum, verify a strong three-bond coupling (

      
      ) from the methoxy protons (
      
      
      
      ppm) exclusively to the aromatic carbon at the 3-position.
    • Fluoro Position: In the ¹³C spectrum, verify the position of the fluorine atom by observing the characteristic one-bond carbon-fluorine splitting (

      
       Hz) at the 4-position carbon.
      

Analytical Workflow Visualization

The following decision tree illustrates the logical progression for the complete structural elucidation of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

G Start 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine (Unknown Structure) Split1 Start->Split1 NMR_Path Liquid-State NMR (1D/2D HMBC & NOESY) Split1->NMR_Path Rapid Screening Salt_Path Salt Formation (Add HCl or HBr) Split1->Salt_Path Absolute Stereochemistry Regio Regiochemistry Confirmed (F at C4, OMe at C3) NMR_Path->Regio Final Complete Structural Elucidation Regio->Final Cryst Single Crystal Growth (Vapor Diffusion) Salt_Path->Cryst Introduce Heavy Atom XRD Single-Crystal XRD (Cu-Kα Radiation) Cryst->XRD Select High-Quality Crystal Flack Calculate Flack Parameter (Anomalous Dispersion) XRD->Flack AbsConfig Absolute Configuration Confirmed (R or S Enantiomer) Flack->AbsConfig Flack parameter ~ 0.0 AbsConfig->Final

Workflow for the structural elucidation of 2-(4-Fluoro-3-methoxyphenyl)pyrrolidine.

References

  • X-ray crystallography - Wikipedia. [Link]

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure.[Link]

  • Flack parameter - Wikipedia. [Link]

  • Howard Flack and the Flack Parameter - MDPI (Chemistry).[Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC (Marine Drugs).[Link]

Sources

Validation

Comparative Pharmacokinetics of Methoxy-Substituted Arylpyrrolidines: A Technical Guide

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of monoamine transporter inhibitors, oncology therapeutics, and immunomodulators. Within this chemical space, t...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of monoamine transporter inhibitors, oncology therapeutics, and immunomodulators. Within this chemical space, the introduction of a methoxy (–OCH₃) substituent—either on the aryl ring or the pyrrolidine core itself—fundamentally alters the molecule's pharmacokinetic (PK) and toxicokinetic profile.

As drug development professionals, understanding the mechanistic trade-offs of methoxy substitution is critical. This guide objectively compares the absorption, distribution, metabolism, and excretion (ADME) profiles of methoxy-substituted arylpyrrolidines against their unsubstituted and methylthio-analogs, providing actionable experimental frameworks for preclinical evaluation.

Mechanistic Causality: The Pharmacokinetic Impact of Methoxy Substitution

The decision to incorporate a methoxy group during lead optimization is rarely arbitrary; it is a calculated structural modification designed to balance target affinity with systemic exposure.

  • Reduction of Polar Surface Area (PSA): Replacing hydrogen bond donors (such as hydroxyl groups) with a methoxy moiety significantly reduces the topological polar surface area. This modification directly enhances membrane permeability and oral bioavailability. For instance, in the optimization of very late antigen-4 (VLA-4) antagonists, the incorporation of a 4S-methoxy group on the pyrrolidine ring (Compound 14e) yielded an exceptional oral bioavailability of 100% in murine models and 91% in canine models, while maintaining an IC₅₀ of 5.4 nM[1].

  • Modulation of Volume of Distribution (

    
    ):  Methoxy substitution increases lipophilicity, which generally enhances blood-brain barrier (BBB) penetration. This is particularly evident in CNS-active agents like synthetic cathinones (e.g., 4-methoxy-α-PVP), where the lipophilic pyrrolidine ring and the methoxy group synergistically drive rapid neural tissue partitioning[2].
    
  • Sustained Plasma Exposure: In oncology, methoxy-substituted pyrrolidines have been utilized to stabilize systemic exposure. The development of CHK1 inhibitors demonstrated that 4-methoxy-substituted pyrrolidines achieved sustained high plasma and xenograft tumor concentrations over a 6-hour window, a critical requirement for maintaining in vivo genotoxic efficacy[3].

Comparative Pharmacokinetic Profiling

To objectively evaluate the performance of methoxy-substituted arylpyrrolidines, we must benchmark them against alternative substitutions (e.g., methylthio groups). The table below summarizes the quantitative toxicokinetic data derived from highly controlled in vitro human liver microsome (HLM) and hepatocyte models.

Table 1: Pharmacokinetic Comparison of Substituted Arylpyrrolidines
Compound ClassRepresentative MoleculeSubstitutionPlasma Protein Binding (PPB)Intrinsic Clearance (

)
Hepatic Clearance (

)
Primary Metabolic Route
Methoxy-Cathinone 4-MeO-α-PVP4'-MethoxyLow/Moderate (~40–60%)8.7 µL/min/mg8.2 mL/min/kgO-Demethylation[4][5][6]
Methylthio-Cathinone 4-MeS-α-PVP4'-MethylthioHigh (~85%)>15.0 µL/min/mg>12.0 mL/min/kgS-Demethylation / Oxidation[4][5]
VLA-4 Antagonist Compound 14e4S-MethoxyHigh (>90%)LowN/A (100% Bioavailable)Phase II Conjugation[1]
CHK1 Inhibitor Compound 274-MethoxyModerateModerateN/A (Sustained Exposure)N-Dealkylation[3]

Key Insight: Methoxycathinones consistently exhibit lower plasma protein binding (~40–60%) compared to their methylthio-substituted analogs (~85%)[5]. This lower PPB results in a higher unbound fraction (


), which can increase the apparent volume of distribution and potentiate receptor-level toxicity, even if the absolute half-life (e.g., 79.7 minutes for 4-MeO-α-PVP in HLM) suggests moderate clearance[6].

Metabolic Vulnerabilities and Clearance Pathways

While methoxy groups improve absorption, they introduce a predictable metabolic "soft spot." Hepatic CYP450 enzymes (predominantly CYP2D6 and CYP3A4) rapidly target the methoxy ether for O-demethylation , converting the molecule into a highly polar phenolic metabolite[4][6]. Concurrently, the pyrrolidine ring is susceptible to hydroxylation, often leading to lactam formation or ring-opening events[4][6]. These Phase I metabolites are subsequently cleared via Phase II UGT-mediated glucuronidation.

G Parent Methoxy-Arylpyrrolidine (Parent Drug) CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP Hepatic Uptake ODemeth O-Demethylation (Phenolic Metabolite) CYP->ODemeth Major Pathway PyrOH Pyrrolidine Hydroxylation (Lactam Formation) CYP->PyrOH Minor Pathway Phase2 Phase II Conjugation (UGT / SULT) ODemeth->Phase2 Glucuronidation PyrOH->Phase2 Sulfation Clearance Renal Excretion (High Solubility) Phase2->Clearance Elimination

Metabolic logic and clearance pathways of methoxy-arylpyrrolidines.

Experimental Protocol: Self-Validating In Vitro Toxicokinetics

To accurately determine the intrinsic clearance (


) and metabolic fate of a novel methoxy-arylpyrrolidine, researchers must utilize a self-validating Human Liver Microsome (HLM) assay. The following protocol integrates internal controls to ensure that the observed degradation is strictly enzymatic and analytically sound.
Phase 1: Matrix Preparation & Control Setup
  • Step 1.1: Thaw pooled Human Liver Microsomes (pHLS9) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 1.2 (Self-Validation): Prepare three parallel incubation arms:

    • Test Article: 1 µM methoxy-arylpyrrolidine.

    • Positive Control: 1 µM Verapamil (validates CYP3A4/2D6 enzymatic viability).

    • Negative Control: Test article without the NADPH regenerating system (differentiates enzymatic metabolism from chemical instability).

Phase 2: Enzymatic Initiation
  • Step 2.1: Pre-incubate the HLM matrix (0.5 mg/mL final protein concentration) with the test compounds at 37°C for 5 minutes.

  • Step 2.2: Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes are obligate NADPH-dependent monooxygenases; a regenerating system prevents electron donor depletion over the 60-minute assay.

Phase 3: Kinetic Quenching & Precipitation
  • Step 3.1: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Step 3.2 (Self-Validation): Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing 50 nM of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The organic solvent instantly denatures the enzymes, halting the reaction. The SIL-IS corrects for matrix-induced ion suppression and extraction recovery variance during mass spectrometry.

  • Step 3.3: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

Phase 4: LC-HRMS/MS Acquisition
  • Step 4.1: Inject 5 µL of the supernatant onto a C18 reversed-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Step 4.2: Acquire data in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA). Causality: HRMS provides sub-ppm mass accuracy, allowing researchers to definitively distinguish isobaric metabolites (e.g., differentiating O-demethylation from pyrrolidine hydroxylation based on exact mass shifts and distinct MS/MS fragmentation patterns).

References

  • Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)
  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.
  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphen
  • (PDF) In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.
  • 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry.
  • α-Pyrrolidinopentiophenone. Wikipedia.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.